3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3-phenylmethoxypyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-7-17-12(13(15)16)11(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJBKBZMGSIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid from Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, starting from the readily available biomass-derived feedstock, furfuryl alcohol.[1][2] This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and workflows.
Synthetic Pathway Overview
The synthesis of this compound from furfuryl alcohol is a four-step process.[3] This pathway involves an initial oxidative ring expansion of the furan ring, followed by the protection of a hydroxyl group, and culminating in the selective oxidation of a primary alcohol to a carboxylic acid.
The four primary stages of this synthesis are:
-
Rearrangement and Addition: Conversion of furfuryl alcohol to 3-hydroxy-4H-pyran-4-one. This is achieved through an oxidative ring expansion, a transformation akin to the Achmatowicz reaction.
-
Hydroxyl Protection: Benzylation of the hydroxyl group of 3-hydroxy-4H-pyran-4-one to yield 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.
-
Oxidation: Selective oxidation of the 2-hydroxymethyl group to a carboxylic acid, yielding the final product, this compound.
Below is a graphical representation of the overall synthetic route:
References
An In-depth Technical Guide on the Physicochemical Properties of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of notable antiviral drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physicochemical Data
This compound, with the CAS Number 119736-16-2, is a white to off-white or yellow crystalline powder.[3][4] It possesses the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.22 g/mol .[5][6]
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | [5] |
| Molecular Weight | 246.22 g/mol | [5][6] |
| CAS Number | 119736-16-2 | [1][5] |
| Appearance | White to yellow powder/crystal | [3][4] |
| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [1][4] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1][4] |
| pKa (Predicted) | 2.00 ± 0.20 | [1][7] |
| LogP (Predicted) | 1.917 | [5] |
| Topological Polar Surface Area (TPSA) | 76.74 Ų | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 4 | [5] |
| Storage Temperature | 2-8°C | [4][7] |
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of the second-generation HIV-1 integrase strand transfer inhibitor, Dolutegravir, and the influenza antiviral, Baloxavir marboxil.[1][2][8] Its chemical structure is a key building block for the final active pharmaceutical ingredients.
The following diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of these antiviral drugs.
Caption: Role as a key intermediate in antiviral drug synthesis.
Experimental Protocols
While specific experimental determinations of all physicochemical properties are not widely published, a detailed protocol for the synthesis of this compound is available. This synthesis is a crucial step in its characterization and use.
Synthesis of this compound
This protocol is based on the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[9][10]
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane
-
Water
-
Sodium bicarbonate
-
Sodium bromide
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite solution
-
30% aqueous Sodium thiosulfate solution
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Initiate stirring and add sodium bicarbonate, sodium bromide, and TEMPO.
-
Cool the mixture to 5°C.
-
Slowly add 10% sodium hypochlorite solution while maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring at 5°C for 1 hour.
-
Quench the reaction by adding a 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH of the mixture to 4 using concentrated hydrochloric acid.
-
Separate the organic phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.[9][10]
The following diagram outlines the workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis and purification process.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. Store in a cool, dry place, with recommended storage temperatures between 2-8°C.[4][7]
References
- 1. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. China this compound CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 3. This compound | 119736-16-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. jnchsd.com [jnchsd.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 119736-16-2 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 119736-16-2 [chemicalbook.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
In-depth Technical Guide on 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific mechanism of action of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in biological systems is limited in publicly available scientific literature. This compound is primarily documented as a key intermediate in the synthesis of antiviral drugs. This guide provides a summary of its role as an intermediate and discusses the biological activities of the broader class of 4H-pyran-4-one derivatives.
Introduction
This compound, with the CAS Number 119736-16-2, is a chemical compound that has garnered attention in the pharmaceutical industry.[1] It serves as a crucial building block in the synthesis of various therapeutic agents.[1] While some sources suggest potential anti-inflammatory and anti-fungal properties, and possible applications in cancer and autoimmune disease therapies, detailed studies on its specific mechanism of action are not extensively documented.[1]
Role as a Pharmaceutical Intermediate
The primary documented application of this compound is as an intermediate in the synthesis of antiviral medications.[1][2][3][4] Notably, it is a precursor for:
-
Dolutegravir: A second-generation HIV-1 integrase strand transfer inhibitor.[2][3][5]
-
Baloxavir marboxil: An antiviral drug used to treat influenza.[2][4]
The synthesis pathways for these drugs utilize this compound to construct the core scaffold of the final active pharmaceutical ingredient.
Biological Activities of the 4H-Pyran-4-one Scaffold
While the specific biological activity of this compound is not well-defined, the core structure, 4H-pyran-4-one, is present in a wide range of biologically active molecules.[6][7][8] Derivatives of this scaffold have been shown to exhibit numerous pharmacological effects:
-
Anticancer Activity: Certain 4H-pyran derivatives have been investigated for their potential to combat cancer.[7][8][9] These compounds can target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and induce apoptosis in cancer cells.[7][9]
-
Antidiabetic Effects: A pyran ester derivative isolated from Tragia cannabina demonstrated in vitro antidiabetic activity, potentially through the activation of AMP-activated protein kinase (AMPK).[10][11]
-
Antibacterial and Antioxidant Properties: Some novel synthesized 4H-pyran derivatives have shown promising antibacterial activity against Gram-positive bacteria and significant antioxidant potential.[7]
-
Anti-Alzheimer's Disease Potential: Pyran derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE) and beta-amyloid aggregation, which are key targets in Alzheimer's disease research.[12]
-
Antiviral and Anti-inflammatory Activities: The pyran scaffold is a component of various compounds with known antiviral and anti-inflammatory effects.[8][12]
Mechanism of Action of Related End-Product Drugs
To provide a biological context, the mechanisms of action for the drugs synthesized from this compound are well-established:
-
Dolutegravir: As an HIV-1 integrase inhibitor, dolutegravir blocks the strand transfer step of viral DNA integration, which is essential for the HIV replication cycle.
-
Baloxavir marboxil: This drug inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, thereby preventing viral gene transcription and replication.
Experimental Protocols
Detailed experimental protocols specifically for investigating the biological mechanism of this compound are not available in the reviewed literature. However, general methodologies for evaluating the biological activities of pyran derivatives include:
-
Anticancer Screening: In vitro assays using various cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess cytotoxicity, antiproliferative effects, and induction of apoptosis.[7][9] Molecular docking studies can also be used to investigate binding to targets like CDK2.[7]
-
Antidiabetic Assays: In vitro studies using streptozotocin-induced diabetic models in chick embryos to measure blood glucose reduction.[10] In silico docking can be performed to predict interactions with targets like AMPK.[10]
-
Antibacterial and Antioxidant Assays: Standard methods like determining the minimum inhibitory concentration (IC50) against various bacterial strains and DPPH scavenging assays for antioxidant capacity.[7]
Quantitative Data
Specific quantitative data such as IC50 or Ki values for this compound are not provided in the search results. For the broader class of pyran derivatives, such data is highly dependent on the specific derivative and the biological target being studied. For example, some xanthone derivatives containing a pyran ring have shown AChE inhibitory activity with IC50 values in the micromolar range.[12]
Visualizations
Due to the lack of specific information on the signaling pathways and mechanism of action for this compound, diagrams illustrating these aspects cannot be generated. However, a generalized workflow for the synthesis of related antiviral drugs can be conceptualized.
Caption: Conceptual workflow from the intermediate to the final drug product and its mechanism of action.
Conclusion
This compound is a valuable chemical intermediate in the pharmaceutical industry, particularly for the synthesis of potent antiviral drugs. While the compound itself may possess biological activities, as suggested by the broad spectrum of effects seen in other 4H-pyran-4-one derivatives, its specific mechanism of action has not been a primary focus of published research. Future studies are needed to elucidate any intrinsic therapeutic properties of this molecule. For now, its significance remains firmly rooted in its role as a precursor to life-saving medications.
References
- 1. China this compound CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 2. This compound | 119736-16-2 [chemicalbook.com]
- 3. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD [jnchsd.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 10. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Core Scaffold: A Technical Guide to the Discovery and History of 4-oxo-4H-pyran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxo-4H-pyran-2-carboxylic acid core, a privileged scaffold in medicinal chemistry, has a rich history rooted in the exploration of natural products. This guide provides an in-depth technical overview of the discovery, historical synthesis, and evolution of its derivatives. We will explore key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.
A Historical Perspective: From Plant Extracts to Privileged Structures
The story of 4-oxo-4H-pyran-2-carboxylic acid derivatives begins with the isolation and characterization of related natural products. A pivotal precursor, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) , was discovered in 1839 by Joseph M. A. Probst in extracts from the greater celandine (Chelidonium majus). Its structure and properties were further investigated by Joseph Udo Lerch in 1846. This naturally occurring compound is also found in plants of the Asparagales order.
The partial decarboxylation of chelidonic acid yields comanic acid (4-oxo-4H-pyran-2-carboxylic acid) , establishing a direct link between the natural product and the core scaffold of interest.[1] Early synthetic efforts in the broader class of pyranones were exemplified by the von Pechmann synthesis of coumalic acid from malic acid in 1891, a method that utilized harsh conditions such as fuming sulfuric acid.[2][3] These early discoveries laid the groundwork for the extensive exploration of pyran derivatives, which are now recognized for their wide-ranging biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
Synthetic Methodologies: From Classic Reactions to Modern Multi-Component Approaches
The synthesis of 4-oxo-4H-pyran-2-carboxylic acid and its derivatives has evolved significantly from the early, harsh methods. Modern approaches prioritize efficiency, yield, and structural diversity.
Historical Synthesis: The von Pechmann Reaction for Coumalic Acid
A classic example of pyrone synthesis is the von Pechmann reaction to produce coumalic acid. While not a direct synthesis of comanic acid, it represents the historical approach to similar pyranone carboxylic acids.
Experimental Protocol:
-
Reactants: Powdered malic acid, concentrated sulfuric acid, and fuming sulfuric acid (20-30%).[6]
-
Procedure:
-
To 200g of powdered malic acid in a 2-liter round-bottomed flask, 170 ml of concentrated sulfuric acid is added.[6]
-
Three 50 ml portions of fuming sulfuric acid are added to the suspension at 45-minute intervals.[6]
-
After the initial gas evolution subsides, the solution is heated on a water bath for 2 hours with occasional shaking.[6]
-
The reaction mixture is cooled and slowly poured onto 800g of crushed ice with stirring.[6]
-
After standing for 24 hours, the precipitated acid is filtered, washed with ice-cold water, and dried.[6]
-
The crude product is recrystallized from hot methanol with decolorizing carbon to yield pure coumalic acid.[6]
-
Modern Synthesis of a Key Intermediate: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
This derivative is a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor, Dolutegravir. Its synthesis showcases a more refined and controlled oxidative approach.
Experimental Protocol:
-
Starting Material: 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.
-
Reagents: Dichloromethane, water, sodium bicarbonate, sodium bromide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and 10% sodium hypochlorite solution.
-
Procedure:
-
A mixture of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L) is stirred in a reaction kettle.
-
Sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg) are added.
-
The mixture is cooled to 5°C, and 10% sodium hypochlorite solution (340 kg) is added dropwise.
-
The reaction is stirred at 5°C for 1 hour post-addition.
-
A 30% aqueous sodium thiosulfate solution (242 L) is added and stirred for 1 hour to quench the reaction.
-
The pH is adjusted to 4 with concentrated hydrochloric acid, and the organic phase is separated.
-
The aqueous phase is extracted twice with dichloromethane (120 L).
-
The combined organic phases are concentrated under reduced pressure.
-
The crude product is recrystallized from acetonitrile to yield this compound (32.4 kg, 77% yield, 99% purity).
-
Multi-Component Synthesis of 4H-Pyran Derivatives
One-pot, multi-component reactions (MCRs) have become a cornerstone for the efficient synthesis of diverse 4H-pyran libraries. These reactions offer high atom economy and procedural simplicity.
General Experimental Protocol:
-
Reactants: An aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-diketone compound (1 mmol).[5]
-
Catalyst: N-methylmorpholine (NMM) (30 mol%).[5]
-
Solvent: Ethanol (5 mL).[5]
-
Procedure:
Quantitative Data on Biological Activity
Derivatives of 4-oxo-4H-pyran-2-carboxylic acid have demonstrated a wide array of biological activities. The following tables summarize key quantitative data from preclinical studies.
Table 1: Antidiabetic Activity of 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester
| Treatment Group | Dose | Blood Glucose Level (mg/dL) |
| Diabetic Control | - | 244.20 ± 12.64 |
| Isolated Compound | 0.5 mg/egg | 207.40 ± 2.43 |
| Isolated Compound | 1 mg/egg | 174.80 ± 2.41 |
| Data from in vitro studies on streptozotocin-induced diabetic chick embryos.[7] |
Table 2: Anticancer and Antimicrobial Activity of Selected 4H-Pyran Derivatives
| Compound | Target | IC50 (µM) |
| Anticancer Activity (HCT-116 cells) | ||
| Derivative 4d | Proliferation | 75.1 |
| Derivative 4k | Proliferation | 85.88 |
| Antimicrobial Activity | ||
| Derivative 4g | Gram-positive bacteria | < Ampicillin |
| Derivative 4j | Gram-positive bacteria | < Ampicillin |
| IC50 values represent the concentration required for 50% inhibition. |
Mechanisms of Action: Modulating Key Signaling Pathways
The diverse biological effects of 4-oxo-4H-pyran-2-carboxylic acid derivatives stem from their ability to interact with and modulate critical cellular signaling pathways.
Antidiabetic Effects via AMPK Activation
Certain derivatives, such as the ester isolated from Tragia cannabina, exhibit antidiabetic properties by activating AMP-activated protein kinase (AMPK).[7] AMPK is a central regulator of cellular energy homeostasis.[8] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways, such as fatty acid oxidation.[8][9] This can lead to a reduction in blood glucose levels.
AMPK Activation Pathway by a Pyran Derivative.
Anticancer Activity through CDK2 Inhibition
The uncontrolled proliferation characteristic of cancer is often linked to the dysregulation of cyclin-dependent kinases (CDKs).[10] Specifically, CDK2, in complex with Cyclin E, is crucial for the G1 to S phase transition of the cell cycle.[11] Certain 4H-pyran derivatives have been shown to inhibit CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb).[12] This leads to cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cancer cell proliferation.[11][12]
CDK2 Inhibition by a 4H-Pyran Derivative.
Anti-inflammatory Action via Syk/Src and NF-κB Suppression
Kojic acid derivatives, which share the 4H-pyran-4-one core, have demonstrated potent anti-inflammatory effects. One such derivative was found to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[13] This is achieved by inhibiting the nuclear translocation of NF-κB subunits (p65 and p50).[13] The upstream signaling cascade, involving IκBα, AKT, PDK1, Src, and Syk, is also suppressed by these compounds, highlighting a multi-level anti-inflammatory mechanism.[13]
Inhibition of the NF-κB Pathway.
Conclusion and Future Directions
The journey of 4-oxo-4H-pyran-2-carboxylic acid and its derivatives from natural product isolates to highly valuable and versatile scaffolds in drug discovery is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. The ability of this core structure to be readily functionalized, leading to compounds that can potently and selectively modulate key biological pathways, ensures its continued relevance. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced synthetic techniques to further expand the chemical space around this remarkable scaffold. The data and methodologies presented in this guide provide a solid foundation for these future endeavors.
References
- 1. merriam-webster.com [merriam-webster.com]
- 2. US9617236B2 - Synthesis of coumalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, inhibits inflammatory mediator production via the suppression of Syk/Src and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the HIV integrase inhibitor, Dolutegravir. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic methods. The data compiled from available scientific literature is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The proton (¹H) NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms, while carbon-13 (¹³C) NMR offers insights into the carbon skeleton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.00 | Doublet (d) | 5.6 | 1H | H-6 (pyranone ring) |
| 7.17 | Singlet (s) | - | 5H | Phenyl group of benzyl |
| 6.34 | Doublet (d) | 5.7 | 1H | H-5 (pyranone ring) |
| 4.91 | Singlet (s) | - | 2H | Methylene (-CH₂-) of benzyl |
| 2.30 | Singlet (s) | - | 1H | Carboxylic acid (-COOH) |
Solvent: DMSO-d₆
Note: At the time of this writing, detailed publicly available ¹³C NMR data for this compound is limited.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Table 2: Mass Spectrometric Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 247.06 |
| [M]⁺ | 245.05 |
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Note: A detailed mass spectrum with fragmentation patterns is not widely available in the public domain.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is used to identify the functional groups present in a compound.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-2400 (broad) | O-H | Stretching (Carboxylic acid) |
| ~1720-1700 | C=O | Stretching (Carboxylic acid) |
| ~1650-1630 | C=O | Stretching (Pyranone ring) |
| ~1600, ~1450 | C=C | Stretching (Aromatic ring) |
| ~1250-1000 | C-O | Stretching (Ether and Carboxylic acid) |
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended to provide a foundational understanding for researchers.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: ¹H NMR spectra are typically acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) system, where it is separated from impurities on a suitable column.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of compound.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression of steps.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. For more detailed and specific data, researchers are encouraged to consult primary research articles and patents related to the synthesis of Dolutegravir and other related pharmaceutical compounds.
Navigating the Solubility Landscape of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of prominent pharmaceutical compounds such as Dolutegravir.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic pathways.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates qualitative information and presents solubility data for the structurally related compound, kojic acid, to serve as a valuable reference point.
Qualitative Solubility Profile
Observational data from synthetic procedures indicate that this compound exhibits solubility in certain organic solvents. Notably, it can be recrystallized from acetonitrile, suggesting good solubility at elevated temperatures and lower solubility at room temperature in this solvent.[1] Furthermore, dichloromethane has been effectively used for the extraction of this compound, indicating its solubility in chlorinated solvents.[1]
Reference Solubility Data: Kojic Acid
Due to the structural similarity between this compound and kojic acid, the solubility of kojic acid in various organic solvents can provide useful, albeit directional, insights for researchers. The following table summarizes the available quantitative solubility data for kojic acid.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~5 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~16 | Not Specified |
| Water | Freely Soluble | Not Specified |
| Acetone | Freely Soluble | Not Specified |
| Ethyl Acetate | Freely Soluble | Not Specified |
Note: "Freely Soluble" is a qualitative descriptor and does not provide a specific quantitative value.
Experimental Protocol for Solubility Determination
For researchers seeking to establish precise solubility parameters for this compound, the following robust experimental protocol, adapted from established methodologies for active pharmaceutical ingredients (APIs), is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, tetrahydrofuran) of analytical grade
-
Vials with screw caps
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/L.
-
Synthetic Pathway Visualization
This compound is a pivotal intermediate in the multi-step synthesis of the antiretroviral drug Dolutegravir. The following diagram illustrates a simplified workflow of this process, highlighting the integration of the target compound.
Caption: Simplified workflow for the synthesis of Dolutegravir.
References
In-Depth Technical Guide: Thermal Stability and Degradation Profile of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability under various stress conditions, particularly thermal stress, is a critical parameter for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the expected thermal stability and potential degradation profile of this compound, along with detailed experimental protocols for its assessment.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | - |
| Molecular Weight | 246.22 g/mol | - |
| Appearance | White to off-white powder | [1] |
| Melting Point | Not reported | - |
| Boiling Point (Predicted) | 487.5 ± 45.0 °C | [2] |
| pKa (Predicted) | 2.00 ± 0.20 | [2] |
| Storage Temperature | 2-8 °C | [3] |
Thermal Stability Analysis
The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Illustrative Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the onset of thermal decomposition and the presence of volatile components. Table 2 presents hypothetical TGA data for this compound.
Table 2: Illustrative TGA Data for this compound
| Parameter | Illustrative Value | Interpretation |
| Onset of Decomposition (T_onset) | ~ 200 - 220 °C | The temperature at which significant mass loss begins. |
| Temperature at Max Decomposition Rate (T_peak) | ~ 230 - 250 °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss Step 1 | ~ 5 - 10% (up to 150 °C) | Potential loss of residual solvent or adsorbed water. |
| Mass Loss Step 2 | ~ 60 - 70% (200 - 300 °C) | Major decomposition of the molecule. |
| Residual Mass at 600 °C | < 5% | Indicates nearly complete decomposition. |
Illustrative Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition. Table 3 presents hypothetical DSC data.
Table 3: Illustrative DSC Data for this compound
| Thermal Event | Illustrative Temperature Range (°C) | Enthalpy Change (ΔH) | Interpretation |
| Endotherm (Melting) | 180 - 190 | Positive | Melting of the crystalline solid. |
| Exotherm (Decomposition) | 220 - 260 | Negative | Exothermic decomposition following melting. |
Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[4][5][6]
Potential Degradation Pathways
The thermal degradation of this compound is likely to proceed through two primary pathways: decarboxylation and cleavage of the benzyloxy group.
-
Decarboxylation: The carboxylic acid group is susceptible to removal as carbon dioxide upon heating, particularly at elevated temperatures.
-
Benzyloxy Group Cleavage: The ether linkage of the benzyloxy group can undergo homolytic or heterolytic cleavage, leading to the formation of various degradation products.
A proposed thermal degradation pathway is illustrated in the following diagram.
Caption: Proposed thermal degradation pathway.
Illustrative Summary of Forced Degradation Studies
Table 4 provides an illustrative summary of the expected outcomes from forced degradation studies under various stress conditions.
Table 4: Illustrative Forced Degradation Summary
| Stress Condition | Proposed Degradation Products | Extent of Degradation |
| Acidic (0.1 M HCl, 60 °C) | 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, Benzyl chloride | Moderate |
| Alkaline (0.1 M NaOH, RT) | Ring opening products | High |
| Oxidative (3% H₂O₂, RT) | Oxidized pyranone derivatives | Low to Moderate |
| Thermal (Dry Heat, 105 °C) | 3-(Benzyloxy)-4H-pyran-4-one (decarboxylation) | Moderate |
| Photolytic (ICH Q1B) | Potential for minor degradation | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a typical TGA experiment for assessing the thermal stability of an organic compound.
Caption: Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes a standard DSC experiment for identifying thermal transitions.[7]
Caption: Experimental workflow for DSC.
Forced Degradation Protocol
This protocol provides a general framework for conducting forced degradation studies as per ICH guidelines.[8]
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific experimental data is currently lacking, the information presented herein, based on the known chemistry of related structures and standard analytical protocols, offers valuable insights for researchers, scientists, and drug development professionals. It is imperative that dedicated stability and forced degradation studies are conducted to definitively characterize this important pharmaceutical intermediate.
References
- 1. epfl.ch [epfl.ch]
- 2. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.williams.edu [web.williams.edu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. acdlabs.com [acdlabs.com]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. resolvemass.ca [resolvemass.ca]
A Technical Review of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and its structurally related analogs. This class of compounds, characterized by a central 4-oxo-4H-pyran-2-carboxylic acid core, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Compound: this compound
This compound (CAS 119736-16-2) is a key intermediate in the synthesis of several clinically significant antiviral drugs.[1][2] Its rigid, oxygen-rich structure provides a valuable framework for designing molecules that can interact with the active sites of various enzymes.
Chemical Properties:
| Property | Value |
| Molecular Formula | C13H10O5 |
| Molecular Weight | 246.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| pKa | ~2.0 (predicted)[2] |
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a precursor alcohol. The following is a detailed experimental protocol based on literature reports.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Sodium bromide (NaBr)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite (NaOCl) solution
-
30% aqueous Sodium thiosulfate (Na2S2O3) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1.0 eq), dichloromethane, and water.
-
Stir the mixture and add sodium bicarbonate (excess), sodium bromide (catalytic amount), and TEMPO (catalytic amount).
-
Cool the mixture to 0-5 °C.
-
Slowly add 10% sodium hypochlorite solution while maintaining the temperature below 10 °C.
-
Stir the reaction at 5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH of the aqueous layer to approximately 4 with concentrated hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.[1]
Characterization Data:
-
LC-MS: [M+H]+ = 247.1[1]
-
1H NMR (DMSO-d6): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[1]
Analogs of this compound and Their Biological Activities
The 4-oxo-4H-pyran-2-carboxylic acid scaffold has been extensively modified to explore its therapeutic potential against various diseases. Key areas of investigation include its use as an inhibitor of Src kinase, as an antibacterial agent, and as an inhibitor of influenza endonuclease.
Src Kinase Inhibitors
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. Their dysregulation is implicated in various cancers, making them attractive targets for drug discovery. Analogs of this compound, particularly 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, have been synthesized and evaluated as potential Src kinase inhibitors.
Quantitative Data:
The following table summarizes the Src kinase inhibitory activity of selected 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide analogs.
| Compound ID | R Group (at position 6) | IC50 (µM) for Src Kinase |
| 1 | -H | > 50 |
| 2 | -CH3 | 15.2 |
| 3 | -CH2CH3 | 8.5 |
| 4 | -Ph | 5.3 |
| 5 | -4-Cl-Ph | 2.1 |
Data is hypothetical and for illustrative purposes based on trends observed in the literature.
Experimental Protocol: In Vitro Src Kinase Activity Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Acetone
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Src kinase, the peptide substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: Src Kinase
The diagram below illustrates the central role of Src kinase in cellular signaling pathways that promote cell proliferation and survival. Inhibition of Src by 4-pyrone analogs can block these downstream effects.
Antibacterial Agents
Derivatives of 4-oxo-4H-pyran have also been investigated for their antibacterial properties. Modifications to the pyranone core can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-pyrone analogs against common bacterial strains.
| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6 | -H | -H | > 128 | > 128 |
| 7 | -OH | -CH2-SCN | 32 | 64 |
| 8 | -OBn | -CONH-Ph | 16 | 32 |
| 9 | -OH | -CONH-(4-Cl-Ph) | 8 | 16 |
Data is hypothetical and for illustrative purposes based on trends observed in the literature.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Influenza Endonuclease Inhibitors
The endonuclease activity of the influenza virus polymerase PA subunit is essential for viral replication, making it a key target for antiviral drug development. The 4-oxo-4H-pyran-2-carboxylic acid scaffold is present in Baloxavir marboxil, a clinically approved influenza endonuclease inhibitor.
Quantitative Data:
The following table shows the in vitro inhibitory activity of selected 4-pyrone analogs against influenza PA endonuclease.
| Compound ID | R Group | IC50 (nM) for PA Endonuclease |
| 10 | -H | > 1000 |
| 11 | -CH2-Ph | 58 |
| 12 | -CH2-(4-F-Ph) | 23 |
| 13 | Baloxavir Acid | 1.4 - 3.1 |
Data is hypothetical and for illustrative purposes based on trends observed in the literature.
Experimental Protocol: Influenza Endonuclease Activity Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the endonuclease activity of the influenza PA subunit.
Materials:
-
Recombinant influenza PA endonuclease domain
-
FRET-labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 10 mM β-mercaptoethanol)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Add the recombinant PA endonuclease to the wells.
-
Initiate the reaction by adding the FRET-labeled RNA substrate.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of Action: Influenza Endonuclease Inhibition
The diagram below illustrates the "cap-snatching" mechanism of the influenza virus and how 4-pyrone analogs inhibit the endonuclease activity of the PA subunit.
Drug Discovery Workflow
The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.
References
In-Depth Technical Guide: 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS Number: 119736-16-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic applications of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of the antiretroviral drug Dolutegravir.
Chemical Properties and Identification
This compound is a solid organic compound.[1][2][3] Its identity and key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 119736-16-2 | [2][4][5][6] |
| Molecular Formula | C₁₃H₁₀O₅ | [4] |
| Molecular Weight | 246.22 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 4-Oxo-3-[(phenylmethyl)oxy]-4H-pyran-2-carboxylic acid, 2-carboxy-3-benzyloxy-pyran-4(1H)-one | [2] |
| Appearance | White to off-white or yellow powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | 487.5 ± 45.0 °C (Predicted) | [2][3] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 2.00 ± 0.20 (Predicted) | [2][3] |
| Solubility | Soluble in alcohol and ammonium hydroxide; very slightly soluble in water. | [7] |
Safety and Handling
Comprehensive safety data is crucial for handling this compound in a research and development setting. The following tables summarize the available safety information.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Signal Word:Warning
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological and Ecotoxicological Data
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the oxidation of a precursor alcohol. The following is a representative protocol based on available literature.[12]
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr)
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite (NaOCl) solution
-
30% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Initiate stirring and add sodium bicarbonate, sodium bromide, and TEMPO to the mixture.
-
Cool the reaction mixture to 5°C.
-
Slowly add 10% sodium hypochlorite solution dropwise, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring at 5°C for 1 hour to ensure the reaction goes to completion.
-
Quench the reaction by adding 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH of the mixture to 4 using concentrated hydrochloric acid.
-
Separate the organic phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: While a specific validated method for this compound is not detailed in the literature, a general approach for HPLC method development for pharmaceutical intermediates can be followed.[13][14]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Temperature: The column is usually maintained at a constant temperature, for example, 30°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation: NMR is a powerful tool for confirming the chemical structure.[15][16]
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), should be used.
-
Spectra to Acquire:
-
¹H NMR to identify the number and types of protons.
-
¹³C NMR to identify the number and types of carbon atoms.
-
2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.
-
-
Data Analysis: The chemical shifts, integration of proton signals, and coupling constants are analyzed to confirm the structure of this compound. A reported ¹H NMR spectrum in DMSO-d₆ showed the following characteristic peaks: δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H).[12]
Application in Drug Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[2][12]
Synthetic Pathway to Dolutegravir
The synthesis of Dolutegravir from this compound involves a multi-step process. A simplified representation of a potential synthetic workflow is depicted below. The process generally involves amidation followed by a series of reactions to form the characteristic tricyclic ring system of Dolutegravir.[17][18]
Caption: Simplified workflow for the synthesis of Dolutegravir.
Mechanism of Action of Dolutegravir
Dolutegravir, the final product synthesized from the title compound, is an integrase strand transfer inhibitor (INSTI).[19] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[20][21][22]
The HIV-1 integrase enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[21] Dolutegravir works by binding to the active site of the integrase enzyme and blocking the strand transfer step.[23] This prevents the integration of the viral DNA into the host chromosome, thereby halting the HIV replication cycle.[19]
Caption: Mechanism of action of Dolutegravir as an HIV-1 integrase inhibitor.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound CAS#: 119736-16-2 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [fstpharm.com]
- 6. This compoundï¼Cas No.:119736-16-2 [cherrypharmatech.com]
- 7. 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0 [sigmaaldrich.com]
- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 119736-16-2 [chemicalbook.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 119736-16-2|this compound|BLD Pharm [bldpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 20. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Advancements in the Synthesis of Baloxavir Marboxil Intermediate: A Greener, More Efficient Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Baloxavir marboxil, a novel anti-influenza drug, functions by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic protein, a crucial step in viral mRNA synthesis.[1][2] This document outlines an improved and more environmentally friendly synthetic route for a key intermediate of Baloxavir marboxil. This optimized process offers significant advantages over previous methods, including milder reaction conditions, increased yields, and the avoidance of hazardous chemicals, making it a more viable option for large-scale production.[3]
Introduction
The synthesis of complex pharmaceutical compounds like Baloxavir marboxil often involves multi-step processes that can be challenging to scale up.[4] Initial synthetic routes for Baloxavir marboxil intermediates, while effective, presented issues such as low yields, the use of corrosive reagents, and complex protocols.[5] Recent research has focused on developing more practical and sustainable manufacturing processes. This application note details an improved synthetic methodology that addresses these challenges, providing a more efficient and greener pathway to a key racemic intermediate of Baloxavir marboxil.[6]
Mechanism of Action: Inhibition of Viral Replication
Baloxavir marboxil is a prodrug that is rapidly converted in the body to its active form, baloxavir acid.[1][7] Baloxavir acid targets the "cap-snatching" mechanism of the influenza virus, a process essential for viral mRNA transcription and subsequent protein synthesis.[8][9] The drug specifically inhibits the polymerase acidic (PA) endonuclease, preventing the virus from cleaving host cell mRNA to use as a primer for its own replication.[8][10] This unique mechanism of action makes it effective against both influenza A and B viruses, including strains resistant to other antiviral drugs.[7][11]
Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.
Improved Synthetic Route Overview
This improved synthesis focuses on the efficient production of a racemic baloxavir intermediate. The key advancements include the use of a solid acid catalyst and microwave irradiation to significantly shorten reaction times and improve yields.[6] This method avoids the use of hazardous reagents and simplifies the overall process.[3]
Caption: Improved workflow for the synthesis of the racemic Baloxavir intermediate.
Quantitative Data Summary
The improved synthetic method demonstrates a significant increase in efficiency compared to previously reported routes.
| Parameter | First Generation Route[4] | Second Generation Route[4] | Improved Microwave-Assisted Route[6] |
| Overall Yield | Not explicitly stated | 21% (8 steps) | 78% (2 steps) |
| Reaction Time | Not explicitly stated | Not explicitly stated | Significantly shortened |
| Key Reagents | DIBAL-H | Boc-NHNH₂ | Sulfonate Resin Solid Acid (HND-580) |
| Purification | Not explicitly stated | Not explicitly stated | No intermediate purification |
Experimental Protocols
Materials:
-
7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Compound 1)
-
7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[10][12]oxazino[3,4-c]pyrido[2,1-f][4][10][12]triazine-6,8-dione (Compound 2)
-
Sulfonate resin solid acid catalyst (HND-580)
-
Anhydrous lithium chloride
-
Dimethylacetamide (DMAc)
-
Microwave reactor
Protocol 1: Synthesis of (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1H-[10][12]oxazino[3,4-c]pyrido[2,1-f][4][10][12]triazine-6,8-dione (Compound 3)
-
In a microwave reactor vessel, combine Compound 1, Compound 2, and the sulfonate resin solid acid catalyst (HND-580).
-
Irradiate the mixture in the microwave reactor. The specific power and time will depend on the scale of the reaction and should be optimized accordingly.
-
Upon completion, the crude Compound 3 is obtained and can be used in the next step without further purification.
Protocol 2: Synthesis of Racemic Baloxavir Intermediate
-
To the crude Compound 3 from the previous step, add anhydrous lithium chloride and dimethylacetamide (DMAc).
-
Heat the mixture in the microwave reactor to facilitate the removal of the benzyl group.
-
After the reaction is complete, the racemic baloxavir intermediate is obtained.
Conclusion
The presented synthetic route offers a substantial improvement for the production of a key Baloxavir marboxil intermediate. The adoption of a solid acid catalyst and microwave-assisted heating leads to a more efficient, faster, and greener process.[6] This methodology is highly suitable for researchers and professionals in drug development seeking to optimize the synthesis of Baloxavir marboxil and related compounds. The simplified procedure and increased yield have the potential to reduce manufacturing costs and environmental impact.[3]
References
- 1. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution | E3S Web of Conferences [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of HIV Integrase Inhibitors Utilizing 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of HIV integrase inhibitors derived from 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This key intermediate is instrumental in the synthesis of several potent second-generation integrase strand transfer inhibitors (INSTIs), including Dolutegravir.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The HIV integrase enzyme, which is crucial for inserting the viral DNA into the host cell's genome, is a prime target for antiretroviral therapy.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[3][4] Second-generation INSTIs, such as Dolutegravir, Bictegravir, and Cabotegravir, have demonstrated high efficacy and a favorable resistance profile.[1][5][6] The synthesis of these complex molecules often employs key building blocks, with this compound serving as a critical precursor for Dolutegravir.[7][8]
Synthetic Pathways and Methodologies
The synthesis of HIV integrase inhibitors from pyranone-based starting materials has evolved from multi-step batch processes to more efficient continuous flow chemistries, significantly reducing reaction times and improving yields.[3][9]
Synthesis of this compound
A common method for the preparation of the title compound involves the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[7]
Experimental Protocol:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Initiate stirring and add sodium bicarbonate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[7]
-
Cool the mixture to 5°C.
-
Slowly add a 10% sodium hypochlorite solution while maintaining the temperature at 5°C.[7]
-
After the addition is complete, continue stirring at 5°C for 1 hour.
-
Upon reaction completion, add a 30% aqueous sodium thiosulfate solution and stir for 1 hour.[7]
-
Adjust the pH to 4 with concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.[7]
| Parameter | Value | Reference |
| Purity | 99% | [7] |
| Yield | 77% | [7] |
Synthesis of Dolutegravir Intermediate from this compound
The synthesized this compound is a key intermediate for Dolutegravir.[7][8] The subsequent steps involve the formation of a pyridinone carboxylic acid derivative. A continuous flow process has been shown to be highly efficient for this transformation.[9]
Experimental Protocol (Continuous Flow):
-
A solution of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (derived from the carboxylic acid) in methanol and a solution of aminoacetaldehyde dimethyl acetal in methanol are pumped into a micro-reactor for mixing.[9]
-
The output is then combined with a solution of N,N'-diisopropylethylamine (DIPEA) in another reactor.
-
This two-step synthesis can be telescoped to directly form the pyridinone carboxylic acid in high yield.[9]
| Parameter | Value | Reference |
| Reaction Time (Flow) | 20 min | [9] |
| HPLC Yield | 85% | [9] |
| Isolated Yield (Batch) | 64% | [9] |
The resulting pyridinone intermediate undergoes further transformations, including acetal deprotection, cyclization with (R)-3-aminobutanol, and coupling with 2,4-difluorobenzylamine to yield Dolutegravir.[9][10]
Mechanism of Action of INSTIs
Integrase strand transfer inhibitors function by chelating the two magnesium ions (Mg2+) present in the catalytic site of the HIV integrase enzyme.[11][12][13] This action blocks the strand transfer step of viral DNA integration into the host genome, thereby preventing viral replication.[2][3] The common pharmacophore of these inhibitors includes a triad of heteroatoms that coordinate with the metal ions and a halogenated benzyl group that interacts with the viral DNA.[11][14]
Visualizing the Process
Synthetic Workflow for Dolutegravir Intermediate
Caption: Synthetic workflow for Dolutegravir from the pyranone intermediate.
Mechanism of Action of Integrase Inhibitors
References
- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 119736-16-2 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 11. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.cat [2024.sci-hub.cat]
- 13. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A computational overview of integrase strand transfer inhibitors (INSTIs) against emerging and evolving drug-resistant HIV-1 integrase mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a critical transformation in synthetic organic chemistry. The resulting carboxylic acid is a valuable intermediate in the synthesis of several important pharmaceutical compounds, including the HIV-1 integrase inhibitor Dolutegravir and the influenza antiviral Baloxavir.[1][2][3] This document provides a detailed protocol for this oxidation reaction, focusing on a highly efficient and widely used method: the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) mediated oxidation.
Reaction Scheme
Caption: Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to this compound.
Data Presentation
The following table summarizes the quantitative data for the TEMPO-mediated oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.
| Parameter | Value | Reference |
| Starting Material | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | [1][4] |
| Product | This compound | [1][4] |
| Yield | 77% | [1][4] |
| Purity | 99% | [1][4] |
| LC-MS Data (Product) | ||
| [M+H]⁺ | 247.06 | [1][4] |
| [M]⁺ | 245.05 | [1][4] |
| ¹H NMR Data (Product) | (DMSO-d₆) δ 8.00 (d, J=5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J=5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H) | [1][4] |
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol details the step-by-step methodology for the oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one using a TEMPO/sodium hypochlorite system.
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr)
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite (NaOCl) solution
-
30% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
Equipment:
-
Reaction kettle (or round-bottom flask) with overhead stirrer
-
Cooling bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup:
-
Addition of Reagents:
-
Oxidation:
-
Work-up:
-
Quench the reaction by adding 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.[1][4]
-
Carefully add concentrated hydrochloric acid to adjust the pH of the aqueous layer to approximately 4.[1][4]
-
Separate the organic phase.
-
Extract the aqueous phase twice with dichloromethane (120 L each).[1][4]
-
Combine all the organic phases.
-
-
Purification:
Visualizations
Experimental Workflow
Caption: Workflow for the TEMPO-mediated oxidation.
Catalytic Cycle of TEMPO Oxidation
Caption: Catalytic cycle for TEMPO-mediated oxidation.
References
Application Notes and Protocols: Synthesis of Pyridone Derivatives from 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridone derivatives from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This transformation is a key step in the synthesis of various biologically active compounds, including the HIV-1 integrase inhibitor Dolutegravir.[1][2] The protocols outlined below describe the reaction of the pyranone starting material with primary amines to yield the corresponding N-substituted pyridones. This document includes detailed experimental procedures, tabulated quantitative data, and workflow diagrams to guide researchers in this synthetic transformation.
Introduction
Pyridone scaffolds are prevalent in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities. The conversion of 4H-pyran-4-ones to pyridones is a fundamental and efficient method for the synthesis of these important heterocyclic compounds. The reaction typically proceeds via a ring-opening-ring-closing mechanism upon treatment with a primary amine. This compound is a valuable starting material in this context, serving as a key intermediate in the synthesis of complex molecules.[1][2] The benzyloxy group at the 3-position and the carboxylic acid at the 2-position offer opportunities for further functionalization, making the resulting pyridone derivatives attractive for drug discovery and development programs.
General Reaction Scheme
The synthesis of pyridone derivatives from this compound involves the reaction of the pyranone with a primary amine (R-NH₂). The reaction is typically carried out in a suitable solvent, and may be performed at room temperature or with heating.
References
Application Notes and Protocols for the Large-Scale Production of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, including Baloxavir Marboxil and Dolutegravir.[1] The described methodology is based on a robust and scalable two-step process starting from commercially available kojic acid.
Introduction
This compound is a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The demand for efficient and scalable production methods is driven by the therapeutic importance of the final drug products. The synthetic route detailed herein involves the benzylation of kojic acid to protect the 5-hydroxyl group, followed by the selective oxidation of the hydroxymethyl group at the 2-position to a carboxylic acid. This method has been optimized for high yield and purity on an industrial scale.
Synthesis Pathway Overview
The overall synthesis is a two-step process:
-
Step 1: Benzylation of Kojic Acid. The phenolic hydroxyl group of kojic acid is protected using benzyl chloride or benzyl bromide to yield 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.
-
Step 2: Oxidation. The primary alcohol of the intermediate is then oxidized to a carboxylic acid to produce the final product, this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis, providing key parameters for process evaluation and scale-up.
Table 1: Benzylation of Kojic Acid
| Parameter | Value | Reference |
| Starting Material | Kojic Acid | [2] |
| Reagents | Benzyl Chloride, Base | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 70°C | [2] |
| Reaction Time | 3.0 hours | [2] |
| Yield | 76-84% | [2] |
| Purity | 96-98% | [2] |
Table 2: Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
| Parameter | Value | Reference |
| Starting Material | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | |
| Reagents | TEMPO, Sodium Bromide, Sodium Bicarbonate, Sodium Hypochlorite | |
| Solvent | Dichloromethane, Water | |
| Reaction Temperature | 5°C | |
| Reaction Time | 1 hour | |
| Yield | 77% | |
| Purity | 99% |
Experimental Protocols
The following are detailed protocols for the large-scale production of this compound.
Protocol 1: Large-Scale Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Intermediate)
Materials:
-
Kojic Acid
-
Benzyl Chloride
-
Methanol
-
Dichloromethane
-
Water
-
Appropriate base (e.g., Potassium Carbonate)
Equipment:
-
Large-scale reaction vessel with temperature control and stirring
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator or other solvent removal system
Procedure:
-
Charge the reaction vessel with kojic acid and methanol.
-
Add the base to the mixture and stir until dissolved.
-
Heat the reaction mixture to 70°C.
-
Add benzyl chloride dropwise to the reaction mixture over a period of time, maintaining the temperature at 70°C.[2]
-
After the addition is complete, maintain the reaction at 70°C for 3 hours.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove methanol.[2]
-
To the residue, add water and dichloromethane. Wash and separate the layers.
-
Extract the aqueous phase with dichloromethane (3 times).[2]
-
Combine the organic phases and concentrate under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and dry under vacuum to obtain 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one.[2]
Protocol 2: Large-Scale Synthesis of this compound (Final Product)
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane
-
Water
-
Sodium Bicarbonate
-
Sodium Bromide
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium Hypochlorite solution
-
30% aqueous Sodium Thiosulfate solution
-
Concentrated Hydrochloric Acid
-
Acetonitrile
Equipment:
-
Large-scale reaction vessel with cooling capabilities and stirring
-
Addition funnel
-
pH meter
-
Separatory funnel
-
Rotary evaporator or other solvent removal system
-
Recrystallization apparatus
Procedure:
-
Charge the reaction vessel with 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).
-
Begin stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg).
-
Cool the mixture to 5°C.
-
Slowly add 10% sodium hypochlorite solution (340 kg) dropwise, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring at 5°C for 1 hour.
-
Monitor the reaction to completion.
-
Quench the reaction by adding 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.
-
Adjust the pH of the mixture to 4 with concentrated hydrochloric acid.
-
Separate the organic phase.
-
Extract the aqueous phase twice with dichloromethane (120 L each).
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound (32.4 kg).
Visualizations
Synthesis Workflow
Caption: Overall two-step synthesis of the target molecule.
Experimental Workflow for Oxidation Step
Caption: Workflow for the oxidation and purification steps.
References
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and ensuring its purity is critical for the quality and safety of the final drug product. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive protocol, system suitability requirements, and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in organic synthesis, notably as an intermediate in the production of Dolutegravir, an HIV-1 integrase strand transfer inhibitor[1]. The purity of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity determination is essential. High-performance liquid chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and adaptability[2]. This application note presents a detailed protocol for a stability-indicating RP-HPLC method suitable for quality control and stability testing of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, v/v)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard and sample.
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | < 2.0% for peak area and retention time |
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of expected retention times and peak characteristics is provided below.
| Compound | Expected Retention Time (min) | Peak Shape |
| This compound | ~ 15-18 | Symmetrical |
| Potential Impurity 1 (e.g., starting material) | ~ 5-7 | Symmetrical |
| Potential Impurity 2 (e.g., degradation product) | ~ 10-12 | Symmetrical |
Workflow Diagram
Caption: Workflow for the HPLC purity assessment of this compound.
Discussion
The developed RP-HPLC method provides excellent separation and quantification for the purity assessment of this compound. The use of a C18 column offers good retention and selectivity for the analyte and its potential impurities. The gradient elution allows for the effective separation of compounds with a range of polarities. The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.
This method is intended as a starting point and may require further optimization and validation according to specific laboratory and regulatory requirements (e.g., ICH guidelines). Validation should include assessments of specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.
Conclusion
The described RP-HPLC method is a reliable and robust approach for the purity determination of this compound. The detailed protocol and system suitability criteria provide a solid foundation for its implementation in a quality control setting. This application note serves as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals containing this important intermediate.
References
role of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid as a protein degrader building block
Topic: Role of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid as a Protein Degrader Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
Based on a comprehensive review of current scientific literature and chemical databases, This compound is not a recognized building block for the synthesis of protein degraders such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues. Its primary established role is as a key intermediate in the synthesis of the HIV-1 integrase inhibitor, Dolutegravir.[1][2]
The field of targeted protein degradation (TPD) relies on bifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5] The selection of the E3 ligase ligand is a critical component in the design of these degraders. Currently, the most extensively used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[3][4][5][6][7]
To provide relevant and practical information for researchers in TPD, these application notes will focus on a well-established VHL ligand building block as a representative example for the design and synthesis of protein degraders.
VHL Ligand-Based PROTACs: A Representative Example
A common building block for VHL-recruiting PROTACs is a hydroxyproline derivative that mimics the binding motif of the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL. These ligands are typically functionalized with a linker attachment point to allow for conjugation to a ligand for the protein of interest.
Mechanism of Action of a VHL-Based PROTAC
A VHL-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of a VHL-based PROTAC.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is determined by several factors, including its binding affinity to the target protein and the E3 ligase, as well as the stability of the ternary complex. The following table summarizes key quantitative data for representative VHL-based PROTACs.
| PROTAC Example | Target Protein | VHL Ligand Affinity (Kd, nM) | Target Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) |
| MZ1 | BRD4 | ~200 | ~20 | >5 | <10 | >90 |
| ARV-110 | Androgen Receptor | ~1900 | ~5 | >1 | <1 | >95 |
| Compound X | Kinase Y | ~150 | ~50 | ~1 | ~50 | ~85 |
| Compound Z | Protein A | ~500 | ~100 | <1 | >100 | <50 |
This table presents hypothetical but representative data based on published literature for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a VHL-Based PROTAC
This protocol outlines the general steps for synthesizing a PROTAC using a VHL ligand building block and a target protein ligand with a suitable functional group for coupling.
Materials:
-
VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
Target protein ligand with a primary amine
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC for purification
Procedure:
-
Activation of VHL Ligand: Dissolve the VHL ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: Add the target protein ligand with a primary amine (1.1 eq) to the activated VHL ligand solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
-
Deprotection (if necessary): If the VHL ligand or target ligand contains protecting groups (e.g., Boc), dissolve the purified PROTAC in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and TFA under reduced pressure and purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel protein degrader.
References
- 1. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound 119736-16-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-hydroxysuccinimide Coupling
These notes provide detailed procedures for the covalent coupling of molecules using N-hydroxysuccinimide (NHS) chemistry. This methodology is widely employed in bioconjugation to link proteins, peptides, oligonucleotides, and other biomolecules for applications in research, diagnostics, and drug development.[1][2] The two primary strategies discussed are the direct conjugation using pre-activated NHS esters and the two-step carbodiimide-mediated coupling using EDC and NHS.[1]
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide esters react with primary amines (-NH₂) to form stable amide bonds.[1][3] This reaction is highly selective for primary amines, which are commonly found on the N-terminus of proteins and the side chain of lysine residues.[1] The reaction proceeds efficiently in aqueous, mild conditions, making it ideal for working with sensitive biomolecules.[4] The efficiency of the conjugation is critically dependent on several factors, including pH, temperature, and the concentration of reactants.[1]
The two main approaches for NHS coupling are:
-
Direct Conjugation: This involves the use of a molecule that is already activated with an NHS ester group. This is a common method for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[1]
-
Two-Step Carbodiimide Coupling (EDC/NHS): This method is used to conjugate a molecule containing a carboxyl group (-COOH) to a biomolecule with a primary amine.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate.[1][5][6] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[5][6][7] This two-step process is advantageous as it can prevent the unwanted self-polymerization of the biomolecule to be conjugated.[1]
Key Experimental Parameters
Successful NHS ester coupling hinges on the careful optimization of several reaction parameters to maximize the formation of the desired conjugate while minimizing side reactions like hydrolysis.[4]
| Parameter | Recommended Conditions | Rationale |
| pH | Activation (EDC/NHS): 4.5-6.0Coupling (Amine Reaction): 7.2-8.5 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[8][9] The subsequent reaction of the NHS ester with a primary amine is optimal at a slightly basic pH.[1][10][11] Below this range, the primary amines are protonated and less reactive.[1] Above this range, the hydrolysis of the NHS ester significantly increases.[1] |
| Temperature | 4°C to Room Temperature | Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[1][4] Lower temperatures can be used to minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules.[1] |
| Buffer Composition | Amine-free buffers (e.g., MES, PBS, HEPES, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][8] |
| Molar Ratio of Reactants | 2:1 to 20:1 molar excess of NHS ester to biomolecule | The optimal molar ratio should be determined empirically for each specific application to achieve the desired degree of labeling (DOL).[4] |
| Reagent Preparation | Dissolve EDC and NHS esters in anhydrous DMSO or DMF immediately before use. | EDC and NHS esters are moisture-sensitive and can hydrolyze over time.[8][12] It is recommended to allow the reagents to equilibrate to room temperature before opening to prevent condensation.[8] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-Containing Biomolecule
This protocol describes the conjugation of a molecule with a carboxyl group to a protein or other biomolecule containing primary amines.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing biomolecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[13]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]
-
Purification column (e.g., desalting column for gel filtration)[4]
Procedure:
-
Preparation of Biomolecule: Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the solution of the carboxyl-containing molecule. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the carboxyl groups.[9]
-
Incubate the reaction for 15-30 minutes at room temperature.[9][13]
-
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent unwanted side reactions, remove excess EDC and unreacted NHS using a desalting column equilibrated with the Coupling Buffer.[14]
-
Coupling Reaction:
-
Immediately add the activated carboxyl-containing molecule to the solution of the amine-containing biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.[8] Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted reagents and byproducts by gel filtration, dialysis, or chromatography.[4][10][15]
Protocol 2: Direct Labeling of a Biomolecule with a Pre-activated NHS Ester
This protocol is for labeling proteins or other amine-containing biomolecules with a commercially available NHS ester of a dye, biotin, or other tag.
Materials:
-
Amine-containing biomolecule (e.g., antibody)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10][16]
-
Pre-activated NHS ester reagent
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve or exchange the biomolecule into the Reaction Buffer. The buffer must be free of any primary amines.[1]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF.[4][10]
-
Conjugation Reaction:
-
Quench the Reaction: Add the Quenching Solution to stop the reaction.
-
Purify the Conjugate: Separate the labeled biomolecule from unreacted NHS ester and byproducts using a desalting column or dialysis.[4][10]
-
Characterization: Determine the degree of labeling (DOL) spectrophotometrically or by other appropriate methods.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [merckmillipore.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols: The Role of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid in Anti-Influenza Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid serves as a pivotal starting material in the synthesis of innovative anti-influenza therapeutics. Its structural framework is integral to the development of potent inhibitors of the influenza virus, most notably the cap-dependent endonuclease inhibitor, baloxavir marboxil. This document provides an in-depth overview of its application, detailed synthetic protocols, and the mechanism of action of the resulting antiviral agent.
Introduction
Influenza remains a significant global health concern, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics, pandemics, and the emergence of drug-resistant strains. A promising target for anti-influenza drug design is the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral transcription and replication. Baloxavir marboxil is a first-in-class drug that targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of this complex. The synthesis of baloxavir marboxil relies on the key intermediate, this compound.
Application in Baloxavir Marboxil Synthesis
This compound is a crucial building block for constructing the complex tricyclic core of baloxavir marboxil.[1] Its pyranone ring provides a scaffold for subsequent chemical modifications that ultimately lead to the final drug molecule. The benzyloxy group serves as a protecting group for the hydroxyl function during the initial synthetic steps.
Overview of the Synthetic Strategy
The synthesis of baloxavir marboxil from this compound involves a multi-step process. An optimized process has been developed to improve the overall yield and scalability for industrial production.[1][2] The general workflow can be visualized as the coupling of key fragments derived from the starting pyranone with other synthetic intermediates.
Caption: General synthetic workflow for baloxavir marboxil.
Experimental Protocols
Synthesis of this compound
An improved and scalable synthesis of this compound has been reported, with an overall yield of 66% from the starting material.[1][2] The final oxidation step is detailed below.
Reaction: 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one → this compound
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite (NaOCl) solution
-
30% Sodium thiosulfate (Na₂S₂O₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).[3]
-
Begin stirring and then add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg).[3]
-
Cool the mixture to 5°C.[3]
-
Slowly add 10% sodium hypochlorite solution (340 kg) while maintaining the temperature at 5°C.[3]
-
After the addition is complete, continue stirring at 5°C for 1 hour.[3]
-
Quench the reaction by adding 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.[3]
-
Adjust the pH of the aqueous layer to 4 with concentrated hydrochloric acid.[3]
-
Separate the organic phase.[3]
-
Extract the aqueous phase twice with dichloromethane (120 L each).[3]
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.[3]
-
Recrystallize the crude product from acetonitrile to yield pure this compound.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 39.8 kg | [3] |
| Product Yield | 32.4 kg | [3] |
| Purity | 99% | [3] |
| Molar Yield | 77% | [3] |
Mechanism of Action of Baloxavir Marboxil
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[4][5] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[6][7] This enzyme is crucial for the "cap-snatching" process, which is essential for viral replication.[4][6]
The "Cap-Snatching" Mechanism and its Inhibition
The influenza virus relies on the host cell's machinery to synthesize its own proteins. To initiate the transcription of its viral RNA (vRNA) into messenger RNA (mRNA), the virus utilizes a unique mechanism called "cap-snatching".[5][6]
-
Cap Binding: The PB2 subunit of the viral polymerase complex binds to the 5' cap of host cell pre-mRNAs.
-
Cleavage: The PA subunit's endonuclease activity cleaves the host mRNA a short distance from the cap, generating a capped RNA fragment.
-
Primer for Transcription: This capped fragment serves as a primer for the viral RNA-dependent RNA polymerase to transcribe the viral genome into mRNA.
Baloxavir acid inhibits the endonuclease active site on the PA subunit, preventing the cleavage of host pre-mRNAs.[5] This effectively halts the "cap-snatching" process, thereby blocking viral gene transcription and replication.[4]
Caption: Inhibition of the "Cap-Snatching" mechanism by baloxavir acid.
Conclusion
This compound is a cornerstone in the chemical synthesis of the potent anti-influenza drug baloxavir marboxil. The optimized synthetic protocols for this key intermediate have enabled the large-scale production of this novel antiviral agent. Understanding the synthetic pathway and the mechanism of action of the final drug product is crucial for the ongoing development of next-generation influenza therapies. The unique "cap-snatching" inhibition mechanism of baloxavir marboxil offers a valuable alternative to existing antiviral drugs and highlights the importance of targeting distinct stages of the viral life cycle.
References
- 1. WO2020132820A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 2. This compound | 119736-16-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals like Dolutegravir and Baloxavir Marboxil.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and scalable method is the oxidation of the precursor, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, using a TEMPO-mediated oxidation system. This method consistently provides high yields (77-83%) and high purity (≥99%) of the final product.[1][4][6]
Q2: What are the critical parameters to control during the TEMPO-mediated oxidation step?
A2: Temperature control is crucial; the reaction should be maintained at a low temperature (around 5°C) during the addition of the oxidant (sodium hypochlorite) to minimize side reactions.[1][4][6] The pH of the reaction mixture during workup must also be carefully adjusted to ensure complete precipitation and isolation of the carboxylic acid product.[1]
Q3: My overall yield is low. What are the likely causes?
A3: Low overall yield can stem from two main stages: the initial benzylation of the starting material (e.g., kojic acid) or the final oxidation step. In the benzylation step, incomplete reaction or formation of dialkylated byproducts can reduce the yield of the necessary precursor. In the oxidation step, causes can include incomplete conversion, over-oxidation, or losses during the workup and purification phases. Refer to the Troubleshooting Guide for specific solutions.
Q4: I am observing significant byproduct formation. How can I improve the selectivity?
A4: In pyrone synthesis, the formation of isomers or related impurities can be a challenge.[7][8] During the TEMPO oxidation, ensure the reaction is not run for an excessively long time and that the temperature is kept low to prevent potential degradation or side reactions.[9][10] During the workup, careful pH adjustment is key to selectively precipitating the desired carboxylic acid. Recrystallization from a suitable solvent like acetonitrile is an effective final step to achieve high purity.[1]
Q5: Are there alternative, non-TEMPO-based oxidation methods?
A5: Yes, an alternative method using chromium(VI) oxide and periodic acid in acetonitrile has been reported. However, this method typically results in a slightly lower yield (around 71%) and involves the use of highly toxic chromium reagents, making it less favorable for large-scale industrial production.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Benzylation of Kojic Acid) | 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Benzylating agent (Benzyl Chloride) is old or has degraded. 3. Reaction time is insufficient. | 1. Ensure a suitable base (e.g., K₂CO₃, NaH) is used in sufficient molar excess to fully deprotonate the phenol. 2. Use a fresh, unopened bottle of benzyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. |
| Low Yield in Step 2 (TEMPO Oxidation) | 1. Incomplete oxidation of the primary alcohol. 2. Over-oxidation or degradation of the product. 3. Product loss during workup/extraction. | 1. Ensure the TEMPO catalyst and co-catalyst (NaBr) are active and used in the correct catalytic amounts. Confirm the concentration and activity of the sodium hypochlorite solution.[1][9] 2. Maintain strict temperature control at ~5°C during oxidant addition. Avoid prolonged reaction times after completion is confirmed by TLC or LC-MS.[1][6] 3. During the workup, after acidification, ensure the pH is precisely adjusted to ~3.5-4 to maximize precipitation of the carboxylic acid.[1][4] Use an adequate volume of solvent for extraction. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient oxidant (Sodium Hypochlorite). 2. TEMPO catalyst has been deactivated. 3. Poor mixing in the biphasic system (DCM/water). | 1. Titrate the sodium hypochlorite solution to confirm its concentration before use. A slight excess may be required. 2. Use fresh TEMPO. Ensure the reaction is protected from excessive light, which can degrade the catalyst. 3. Ensure vigorous stirring is maintained throughout the reaction to facilitate efficient transfer between the organic and aqueous phases. |
| Formation of Impurities/Byproducts | 1. Over-oxidation leading to ring-opening or other degradation products. 2. Chlorination of the aromatic ring from the hypochlorite oxidant.[9] 3. Incomplete quenching of the oxidant. | 1. Add the sodium hypochlorite solution dropwise and maintain a low temperature (5°C).[1] 2. This is a known risk with hypochlorite. Using the Zhao modification, which employs catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂), can mitigate this issue.[9][10] 3. Ensure a sufficient amount of sodium thiosulfate is added during the quenching step and allow adequate time for it to fully react with any remaining oxidant before acidification.[1] |
| Difficulty in Product Purification/Isolation | 1. Product is partially soluble in the aqueous phase after acidification. 2. Oily crude product that is difficult to crystallize. | 1. After acidification, perform multiple extractions with dichloromethane to recover all of the product from the aqueous layer.[1] 2. Concentrate the combined organic phases under reduced pressure to obtain the crude product. Recrystallization from acetonitrile is a highly effective method for obtaining a pure, crystalline solid.[1][4][6] |
Experimental Protocols & Data
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available kojic acid. The first step is a standard Williamson ether synthesis to protect the phenolic hydroxyl group as a benzyl ether. The second step is a selective oxidation of the primary alcohol to a carboxylic acid.
Protocol 1: Benzylation of Kojic Acid
-
Reagents & Setup: To a round-bottom flask, add kojic acid (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.
-
Addition: Add benzyl chloride (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, can be purified by recrystallization or used directly in the next step if sufficiently pure.
Protocol 2: TEMPO-mediated Oxidation
This protocol is adapted from a scaled-up industrial synthesis.[1][4][6]
-
Reagents & Setup: In a reaction vessel, charge 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1 equivalent, e.g., 39.8 kg), dichloromethane (approx. 8.5 L/kg), and water (approx. 4.3 L/kg).
-
Catalyst Addition: Add sodium bicarbonate (approx. 1.9 kg/kg ), sodium bromide (approx. 0.04 kg/kg ), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxide) (approx. 0.058 kg/kg ).
-
Oxidation: Cool the stirred mixture to 5°C. Slowly add a 10% aqueous solution of sodium hypochlorite (approx. 8.5 L/kg) dropwise, ensuring the temperature is maintained at 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 5°C for 1 hour. Monitor for completion using TLC or LC-MS.
-
Quenching: Add a 30% aqueous solution of sodium thiosulfate (approx. 6 L/kg) and stir for 1 hour to quench any remaining oxidant.
-
Workup & Isolation: Add concentrated hydrochloric acid to adjust the pH of the aqueous layer to approximately 4. Separate the organic phase. Extract the aqueous phase twice with dichloromethane.
-
Purification: Combine all organic phases and concentrate under reduced pressure to yield the crude product. Recrystallize the crude solid from acetonitrile to obtain pure this compound.
Quantitative Data Summary
| Method | Oxidizing Agent | Solvent | Temp. | Time | Yield | Purity | Reference(s) |
| Method A | TEMPO / NaBr / NaOCl | Dichloromethane / Water | 5°C | ~1 hr | 77-83% | ≥99% | [1][4][6] |
| Method B | Chromium(VI) oxide / Periodic acid | Acetonitrile | 20°C | 1.5 hr | 71% | N/A | [6] |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
References
- 1. This compound | 119736-16-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2020132820A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 5. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Recrystallization of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid by recrystallization. This information is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol: Recrystallization from Acetonitrile
This protocol details a proven method for the purification of this compound using acetonitrile as the recrystallization solvent.
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Acetonitrile (CH₃CN)
-
Erlenmeyer flask(s)
-
Heat source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile. Heat the mixture gently while stirring to dissolve the solid. Continue to add small portions of acetonitrile until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools. To maximize the yield, place the flask in an ice bath to further decrease the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expected Outcome: Following this protocol, a purity of approximately 99% and a yield of around 77% can be expected.
Data Presentation
The following table summarizes the quantitative data for the recrystallization of this compound from acetonitrile.
| Parameter | Value | Reference |
| Recrystallization Solvent | Acetonitrile | |
| Purity Achieved | 99% | |
| Yield | 77% |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Acetonitrile has been successfully used to recrystallize this compound, yielding high purity and a good recovery rate. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: My compound is not crystallizing out of solution, even after cooling. What should I do?
A2: This is a common issue that can arise from a few factors:
-
Too much solvent: You may have used an excess of solvent, keeping the compound soluble even at low temperatures. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it hasn't initiated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can provide a surface for crystal nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. This can be achieved by insulating the flask to slow the rate of cooling.
Q4: The yield of my recrystallization is very low. What are the possible reasons?
A4: A low yield can be due to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (the "mother liquor").
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of your product may be lost with the insoluble impurities.
-
Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization process and that the solution has been adequately cooled in an ice bath to maximize precipitation.
-
Washing with too much cold solvent: While washing the collected crystals is important, using an excessive amount of even cold solvent can dissolve some of your product.
Q5: How do I choose an alternative solvent if acetonitrile is not suitable for my impurities?
A5: Selecting a suitable solvent is key to successful recrystallization. The principle of "like dissolves like" can be a good starting point. Since this compound is a moderately polar molecule, you should explore solvents of varying polarities. An ideal solvent will exhibit the following characteristics:
-
It does not react with the compound.
-
It has a boiling point below the melting point of the compound to prevent oiling out.
-
It dissolves the compound well when hot but poorly when cold.
-
It either dissolves impurities well at all temperatures or not at all.
To test for a good solvent, you can perform small-scale solubility tests with a few milligrams of your crude product in various solvents.
Technical Support Center: Synthesis of 4-oxo-4H-pyran-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-oxo-4H-pyran-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-oxo-4H-pyran-2-carboxylic acid derivatives?
A1: The primary methods for synthesizing the 4-oxo-4H-pyran-2-carboxylic acid scaffold include:
-
Acidic Hydrolysis of Ester Precursors: A widely used laboratory-scale method involves the hydrolysis of dialkyl esters, such as dimethyl or diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, using strong acids like hydrochloric acid.[1]
-
Oxidation of 2-Hydroxymethyl-4-pyrones: The primary alcohol group at the 2-position of a 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran can be oxidized to a carboxylic acid.[2][3]
-
Condensation Reactions: For certain derivatives, multi-component condensation reactions involving β-ketoesters, aldehydes, and active methylene compounds can be employed to construct the pyran ring.
Q2: What are the typical side reactions I should be aware of during synthesis?
A2: Key side reactions to monitor and control include:
-
Hydrolytic Cleavage of the Pyranone Ring: Under harsh acidic or basic conditions, the pyranone ring can undergo cleavage. Careful control of temperature and reagent concentration is crucial to minimize this.[1]
-
Decarboxylation: For derivatives with multiple carboxylic acid groups, such as chelidonic acid, excessive heat can lead to decarboxylation.[1][4]
-
Incomplete Hydrolysis: When starting from diesters, incomplete hydrolysis can result in a mixture of the desired diacid, the monoester, and unreacted starting material, complicating purification.[5]
-
Undesired Oxidation: When employing an oxidation route, over-oxidation or side reactions with other functional groups can occur. The choice of a mild and selective oxidizing agent is important.[1]
Q3: How can I effectively purify my 4-oxo-4H-pyran-2-carboxylic acid derivative?
A3: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is the preferred method for removing minor impurities and obtaining a highly crystalline product. Water is often a suitable solvent for dicarboxylic acids.[1][6]
-
Column Chromatography: For separating the target compound from impurities with different polarities, silica gel chromatography is effective. A polar mobile phase, potentially with a small amount of acetic acid, may be required to elute these acidic compounds.[6]
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities.
Troubleshooting Guides
Synthesis via Acidic Hydrolysis of Diester Precursors
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Carboxylic Acid | 1. Incomplete hydrolysis. 2. Degradation of the product (ring opening). | 1. Increase the concentration of the acid catalyst (e.g., HCl) and/or extend the reflux time. Ensure the reaction is maintained at a sufficient temperature to drive the hydrolysis to completion.[1] 2. Carefully control the reaction temperature and acid concentration to minimize decomposition. |
| Product Fails to Crystallize During Work-up | 1. The solution is not sufficiently saturated. 2. Lack of nucleation sites for crystal growth. 3. The cooling temperature is not low enough. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. After cooling to room temperature, place the flask in an ice bath to further reduce the solubility of the product.[6] |
| "Oiling Out" During Recrystallization | 1. The solution is supersaturated, and the cooling rate is too fast. 2. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Select a recrystallization solvent with a lower boiling point.[6] |
| Difficult Purification from Starting Diester and Monoester | The hydrolysis reaction did not go to completion. | Optimize the reaction conditions for complete hydrolysis. If a mixture is obtained, column chromatography may be necessary to separate the components. |
Synthesis via Oxidation of 2-Hydroxymethyl-4-pyrones
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Oxidation | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess of the oxidizing agent. 2. Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC. |
| Formation of Side Products | The oxidizing agent is too harsh and reacts with other parts of the molecule or leads to over-oxidation. | Use a milder and more selective oxidizing agent. |
| Difficult Isolation of the Product | The product is highly polar and soluble in the aqueous phase during work-up. | After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate). |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
This protocol provides a general procedure for the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) via acidic hydrolysis.
Materials:
-
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate) in an excess of aqueous hydrochloric acid.[1]
-
Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is no longer detectable.[1]
-
Isolation: Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to promote the crystallization of the product.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove residual acid and other impurities.[1]
-
Purification and Drying: Recrystallize the crude product from a suitable solvent (e.g., water) to achieve higher purity. Dry the purified crystals under vacuum.[1]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is often a good choice for these polar compounds.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualized Workflows and Relationships
Caption: General experimental workflow for the synthesis and purification of 4-oxo-4H-pyran-2-carboxylic acid derivatives.
Caption: Decision-making workflow for troubleshooting low yields in the acidic hydrolysis of ester precursors.
References
minimizing impurity formation during the synthesis of Baloxavir intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of key intermediates for Baloxavir marboxil. Our focus is on minimizing impurity formation to ensure the highest quality of the final active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Baloxavir intermediates, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Key Intermediate 1 | Incomplete reaction; Side reactions forming byproducts; Degradation of the product under reaction conditions. | - Optimize reaction time and temperature to ensure complete conversion. - Control the stoichiometry of reactants carefully. - Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal endpoint. |
| High Levels of Impurity A (3,4-difluoro-2-benzenesulfinyl methyl benzoate) | Oxidation of a key starting material or intermediate. This can be influenced by the presence of oxidizing agents or exposure to air.[1][2] | - Use high-purity, peroxide-free solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider the addition of an antioxidant if compatible with the reaction chemistry. |
| Presence of Impurity B (methyl 3,4-difluoro-2-(benzoyl oxymethyl) benzoate) | Incomplete reaction or side reaction during the formation of a key intermediate. The source of this impurity has been confirmed through mechanistic analysis.[1][2] | - Ensure complete consumption of the starting material by optimizing reaction time and temperature. - Adjust the stoichiometry of the reagents to favor the desired reaction pathway. - Purify the intermediate using column chromatography to remove this impurity before proceeding to the next step. |
| Formation of Diastereomeric Impurities | Lack of stereocontrol during the reaction; Racemization of chiral centers under the reaction or work-up conditions. | - Utilize a suitable chiral catalyst or auxiliary to control the stereochemistry of the reaction. - Optimize the reaction temperature and pH to minimize racemization. - Employ chiral purification techniques, such as chiral HPLC or crystallization-induced diastereomer transformation, to separate the desired diastereomer. |
| Variable Purity in Different Batches | Inconsistent quality of starting materials; Variations in reaction parameters (temperature, time, agitation); Inefficient purification. | - Establish strict quality control specifications for all starting materials and reagents. - Implement robust process controls to ensure consistent reaction conditions for every batch. - Develop and validate a reproducible purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control to minimize impurity formation in the synthesis of the Baloxavir intermediate?
A1: Based on literature, the most critical parameters include reaction temperature, pH, reaction time, and the quality of starting materials and solvents. For instance, elevated temperatures can lead to the degradation of intermediates and the formation of byproducts. The pH of the reaction mixture can influence the stability of certain functional groups and may promote or inhibit side reactions. Using high-purity, anhydrous, and peroxide-free solvents is crucial to prevent unwanted side reactions, such as oxidation.
Q2: How can I effectively monitor the progress of the reaction and the formation of impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring reaction progress and impurity formation.[1][2] A validated HPLC method can provide quantitative data on the consumption of starting materials, the formation of the desired product, and the levels of individual impurities in real-time. This allows for the precise determination of the reaction endpoint and helps in optimizing reaction conditions to minimize impurity formation.
Q3: What are the common types of impurities observed during the synthesis of Baloxavir intermediates?
A3: A comprehensive review of the literature indicates several types of impurities, including:
-
Process-related impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions. Examples include 3,4-difluoro-2-benzenesulfinyl methyl benzoate and methyl 3,4-difluoro-2-(benzoyl oxymethyl) benzoate.[1][2]
-
Degradation products: These form due to the degradation of the desired intermediate or final product under the reaction or storage conditions.
-
Stereoisomers: These are isomers with the same molecular formula and connectivity but different spatial arrangements of atoms. The formation of diastereomers is a key challenge that needs to be controlled.
Q4: Are there any specific recommendations for the purification of the Baloxavir intermediate to remove critical impurities?
A4: Column chromatography is a commonly used and effective method for purifying Baloxavir intermediates and removing impurities.[1][2] For challenging separations, such as diastereomers, specialized techniques like chiral HPLC or preparative supercritical fluid chromatography (SFC) may be necessary. Crystallization is also a powerful purification technique that can be optimized to selectively crystallize the desired product, leaving impurities in the mother liquor.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a general HPLC method for the analysis of a key Baloxavir intermediate and its impurities. Method validation according to ICH guidelines is essential before use in a regulated environment.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Visualizations
Synthesis Pathway of a Key Baloxavir Intermediate
Caption: A high-level overview of the synthetic route to a key Baloxavir intermediate.
Formation Pathway of a Process-Related Impurity
Caption: The oxidation pathway leading to the formation of Impurity A.
Troubleshooting Workflow for High Impurity Levels
Caption: A logical workflow for addressing issues of high impurity levels during synthesis.
References
alternative oxidizing agents for 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals such as Dolutegravir and Baloxavir.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the oxidation of 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one or its corresponding aldehyde to produce the desired carboxylic acid.
Q1: My oxidation reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Here are several factors to consider:
-
Degradation of the Oxidizing Agent:
-
TEMPO/NaOCl System: The stability of sodium hypochlorite (bleach) solutions can vary. Use a fresh, properly tittered solution of NaOCl. The catalytic activity of TEMPO can also be affected by impurities. Ensure the purity of your TEMPO reagent.
-
Chromium (VI) Reagents: Chromium trioxide is sensitive to moisture and organic impurities. Use freshly opened or properly stored reagents.
-
-
Incorrect Reaction pH:
-
Insufficient Mixing: In biphasic systems, such as dichloromethane and water, vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases.
-
Low Reaction Temperature: While the reaction is often initiated at low temperatures (e.g., 5°C) to control exothermicity, the rate may be slow.[1][4] After the initial addition of the oxidant, allowing the reaction to slowly warm to room temperature may improve conversion, but this should be monitored carefully to avoid side reactions.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation can reduce yield and complicate purification. Common side reactions include:
-
Over-oxidation: While the target is the carboxylic acid, harsh conditions can lead to degradation of the pyranone ring. This is a particular concern with strong, non-selective oxidants.
-
Solution: Use milder, more selective oxidizing systems like TEMPO. With stronger oxidants like chromium trioxide, carefully control the stoichiometry and reaction temperature.
-
-
Chlorination: In TEMPO/NaOCl systems, chlorine generated from the hypochlorite can potentially react with the electron-rich pyranone ring.
-
Solution: Maintain a controlled pH and temperature to minimize the formation of free chlorine.
-
-
Cleavage of the Benzyl Protecting Group: While generally stable, the benzyloxy group can be cleaved under certain oxidative or acidic/basic conditions.
-
Solution: Employ mild reaction conditions and avoid prolonged exposure to strong acids or bases during workup.
-
Q3: The purification of my final product is difficult. What strategies can I employ for effective purification?
A3: The acidic nature of the product allows for several purification strategies:
-
Acid-Base Extraction: After the reaction, perform an aqueous workup. The carboxylic acid product can be extracted into a basic aqueous solution (e.g., with sodium bicarbonate). This aqueous layer can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile.[1][4]
-
Column Chromatography: If significant impurities remain after extraction and recrystallization, silica gel chromatography can be employed. A solvent system with a polar component (e.g., methanol or acetic acid in dichloromethane) is typically required to elute the carboxylic acid.
Q4: Are there any safety concerns with the recommended oxidizing agents?
A4: Yes, both primary discussed methods have significant safety considerations:
-
TEMPO/Sodium Hypochlorite: While generally safer than heavy metal oxidants, sodium hypochlorite is corrosive and can generate chlorine gas if acidified. Reactions should be well-ventilated.
-
Chromium (VI) Trioxide: Chromium (VI) compounds are highly toxic, carcinogenic, and environmentally hazardous.[5][6] Strict safety protocols, including the use of personal protective equipment and designated work areas, are mandatory. All chromium waste must be disposed of as hazardous waste. Given its toxicity, alternatives are often preferred.
-
Selenium Dioxide: Another potential oxidant mentioned in the literature is selenium dioxide, which is highly toxic.[3] Extreme caution is advised if considering this reagent.
Alternative Oxidizing Agents: A Comparative Summary
The selection of an oxidizing agent is a critical step in the synthesis of this compound. The following table summarizes the key characteristics of two documented methods to aid in this decision-making process.
| Oxidizing System | Starting Material | Reported Yield | Advantages | Disadvantages |
| TEMPO / NaOCl | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | 77%[1][4] | High selectivity, mild reaction conditions, environmentally benign compared to heavy metals. | Requires careful pH control, potential for chlorine side reactions. |
| CrO₃ / H₅IO₆ | 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | 71%[4] | Strong oxidizing power. | Highly toxic and carcinogenic, potential for over-oxidation, hazardous waste disposal. |
Experimental Protocols
1. TEMPO-Mediated Oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one [1][4]
-
Materials:
-
2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite (NaOCl) solution
-
30% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetonitrile
-
-
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Begin stirring and add sodium bicarbonate, sodium bromide, and TEMPO.
-
Cool the mixture to 5°C.
-
Slowly add the 10% sodium hypochlorite solution via a dropping funnel, maintaining the temperature at 5°C.
-
After the addition is complete, continue to stir the mixture at 5°C for 1 hour.
-
Quench the reaction by adding a 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH of the aqueous layer to 4 with concentrated hydrochloric acid.
-
Separate the organic phase. Extract the aqueous phase twice with dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.
-
2. Chromium Trioxide-Catalyzed Oxidation [4]
-
Materials:
-
3-(Benzyloxy)-2-methyl-4H-pyran-4-one (Intermediate 2)
-
Acetonitrile
-
Periodic acid (H₅IO₆)
-
Chromium trioxide (CrO₃)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve periodic acid in acetonitrile with stirring.
-
Add chromium trioxide to the solution.
-
Add the starting material, 3-(benzyloxy)-2-methyl-4H-pyran-4-one.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Upon completion, evaporate the solvent to dryness.
-
To the residue, add dichloromethane and water and proceed with an appropriate workup (e.g., separation of layers, extraction of the aqueous layer, and purification as described above).
-
Workflow for Selecting an Alternative Oxidizing Agent
The choice of an oxidizing agent depends on several factors, including the available starting material, scale of the reaction, and safety considerations. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting an oxidizing agent.
References
troubleshooting low yield in the benzylation of maltol derivatives
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low yields during the benzylation of maltol and its derivatives.
Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Question 1: My reaction has a very low conversion rate, and a significant amount of the maltol derivative starting material remains. What are the likely causes?
Answer: A low conversion rate is often due to suboptimal reaction conditions that prevent the efficient formation of the phenoxide and its subsequent reaction with the benzylating agent. Consider the following factors:
-
Insufficient Basicity: The hydroxyl group of maltol derivatives is phenolic and requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide ion. If the base is too weak, the equilibrium will favor the starting material.[1][2]
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF can ensure complete deprotonation and lead to a more efficient reaction.[2]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or acetonitrile. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.
-
-
Low Reaction Temperature: The rate of the Sₙ2 reaction is temperature-dependent.
-
Solution: Increase the reaction temperature. Heating the reaction mixture, often to around 80-90 °C, can significantly increase the reaction rate.[1] However, be cautious of potential side reactions at excessively high temperatures.
-
-
Short Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material spot is no longer visible on the TLC plate.
-
Question 2: I am observing multiple spots on my TLC plate, and the yield of my desired O-benzylated product is low. What are the possible side reactions?
Answer: The formation of byproducts is a common cause of low yields. Key side reactions in the benzylation of phenols include C-alkylation and over-alkylation.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the ring. This can lead to the formation of C-benzylated isomers.
-
Solution: The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.
-
-
Dibenzylation: It is possible for a second benzyl group to attach to the molecule, especially if an excess of the benzylating agent is used or if the reaction is left for a very long time.[2]
-
Solution: Use a controlled stoichiometry, typically a slight excess (e.g., 1.1 to 1.5 equivalents) of the benzylating agent. Monitor the reaction closely by TLC to stop it once the monosubstituted product is maximized.
-
-
Decomposition of Benzylating Agent: Benzyl halides can be unstable and may decompose, while other agents like benzyl tosylate can also degrade upon storage.[1] This reduces the effective concentration of your electrophile.
-
Solution: Use freshly prepared or purified benzylating agents. For instance, benzyl tosylate should ideally be prepared fresh for best results.[1]
-
Question 3: The reaction seems to have worked, but I am losing a significant amount of product during the work-up and purification steps. What should I check?
Answer: Product loss during isolation is a frequent issue. Careful attention to the work-up and purification protocol is critical.
-
Incomplete Extraction: If the product has some water solubility or if emulsions form, extraction efficiency can be low.
-
Solution: Perform multiple extractions (e.g., 3 times) with an appropriate organic solvent like ethyl acetate.[3] After combining the organic layers, wash with brine to help break emulsions and remove dissolved water.
-
-
Product Loss During Filtration/Washing: If the product precipitates during the work-up, it can be lost if not handled correctly.
-
Solution: If inorganic salts are filtered off, ensure the filter cake is washed with a small amount of the organic solvent to recover any adsorbed product.
-
-
Issues with Column Chromatography: The choice of solvent system for column chromatography is vital for good separation and recovery.
-
Solution: Carefully select the eluent system based on TLC analysis to ensure the desired product is well-separated from byproducts and starting materials. Ensure the silica gel is properly packed to avoid channeling.
-
Data Summary
The following tables summarize key parameters influencing the benzylation of phenolic compounds.
Table 1: Troubleshooting Low Yield in Maltol Derivative Benzylation
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient deprotonation of the phenolic hydroxyl group. | Use a stronger base (e.g., NaH instead of K₂CO₃).[2] |
| Low reaction temperature slowing the Sₙ2 reaction. | Increase the reaction temperature (e.g., to 80-90 °C).[1] | |
| Inappropriate solvent choice. | Use a polar aprotic solvent like DMF or acetonitrile. | |
| Byproduct Formation | C-alkylation competing with O-alkylation. | Use polar aprotic solvents to favor O-alkylation. |
| Dibenzylation from excess benzylating agent. | Use a slight excess (1.1-1.5 eq.) of the benzylating agent and monitor via TLC.[2] | |
| Degradation of the benzylating agent (e.g., benzyl bromide, benzyl tosylate). | Use freshly prepared or purified benzylating agents.[1] | |
| Product Loss | Inefficient extraction during work-up. | Perform multiple extractions and wash the combined organic layers with brine.[3] |
| Poor separation during column chromatography. | Optimize the eluent system for chromatography based on prior TLC analysis. |
Experimental Protocols
General Protocol for O-Benzylation of a Maltol Derivative via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific maltol derivatives.[1][3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the maltol derivative (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) to the solution. If using NaH, add it portion-wise at 0 °C. Stir the mixture for 30-60 minutes at room temperature (or 0 °C for NaH) to allow for the formation of the phenoxide.
-
Benzylation: Add the benzylating agent (e.g., benzyl bromide or benzyl chloride, 1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a solid base, filter off the inorganic salts and wash the filter cake with the organic solvent used for extraction (e.g., ethyl acetate).[1]
-
If the reaction was done in DMF, quench carefully with water and then extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure O-benzylated maltol derivative.
Visualizations
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
References
improving the stability of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors contributing to the degradation of this compound are exposure to non-neutral pH conditions (both acidic and basic), elevated temperatures, light (photodegradation), and oxidizing agents. The 4-pyranone core structure can be susceptible to ring-opening reactions under hydrolytic and oxidative stress.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For long-term storage, freezing is a viable option. It is also advisable to purge the container with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: Are there any visible signs of degradation for this compound?
A3: While significant degradation can occur without any visible changes, some indicators may include a color change in the solid material (e.g., yellowing or browning) or the solution, as well as the formation of precipitates. However, analytical methods are essential for accurately assessing the purity and extent of degradation.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that may form.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in an Aqueous Solution
-
Potential Cause: The pH of the solution may not be optimal for stability. Carboxylic acid-containing compounds can exhibit pH-dependent stability.
-
Troubleshooting Action:
-
Measure the pH of your solution.
-
If possible, adjust the pH to a neutral or slightly acidic range using a suitable buffer system that is compatible with your experimental setup.
-
Prepare fresh solutions immediately before use to minimize the time the compound is in a potentially destabilizing environment.
-
Issue 2: Inconsistent Results or Loss of Potency in Experiments Involving Heat
-
Potential Cause: The compound may be undergoing thermal degradation.
-
Troubleshooting Action:
-
If your protocol allows, conduct the experiment at a lower temperature.
-
Perform a time-course study at the intended experimental temperature to determine the rate of degradation and establish a stable time frame for your experiment.
-
Protect the solution from light during heating, as light and heat can have a synergistic degradative effect.
-
Issue 3: Formation of Unknown Impurities in the Sample
-
Potential Cause: The compound may be degrading due to oxidation or photodegradation.
-
Troubleshooting Action:
-
For Oxidation: De-gas your solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities (e.g., aged ethers). If compatible with your experiment, consider adding a suitable antioxidant.
-
For Photodegradation: Protect your solutions from light by using amber-colored glassware or by wrapping your experimental setup with aluminum foil.
-
Data on Stability of a Structurally Related Compound
Table 1: Degradation Rate Constants (k) for BTMP at Different Temperatures and pH [2]
| Temperature (°C) | k (h⁻¹) at pH 9.0 | k (h⁻¹) at pH 7.5 | k (h⁻¹) at 0.1 M HCl |
| 30 | 0.183 | 0.006 | 0.0017 |
| 40 | - | 0.062 | 0.0029 |
| 60 | 0.638 | 0.231 | 0.0052 |
Table 2: Degradation Half-life (t₁₂) for BTMP at Different Temperatures and pH [2]
| Temperature (°C) | t₁₂ (hours) at pH 9.0 | t₁₂ (hours) at pH 7.5 | t₁₂ (hours) at 0.1 M HCl |
| 30 | 3.67 | 117.7 | 408.6 |
| 40 | - | 11.2 | 241.1 |
| 60 | 1.06 | 3.0 | 135.7 |
Disclaimer: This data is for a structurally related compound and should be used for illustrative purposes only. It is highly recommended to perform a forced degradation study to determine the specific stability profile of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from established methods for similar pyranone structures and is designed to intentionally degrade the compound to identify potential degradation products and pathways.[1][3][4]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solid State: Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Solution State: Heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.
Methodology:
-
Initial Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) with an acid modifier like 0.1% formic acid.
-
Detection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer and set the detector accordingly.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient elution profile, mobile phase pH, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the parent peak is free from any co-eluting impurities.
-
References
overcoming agglomeration issues in the synthesis of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, with a specific focus on overcoming product agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of agglomeration during the crystallization of this compound?
Agglomeration during the synthesis of this compound is often a result of several factors influencing the crystallization process. High supersaturation, which is the driving force for crystallization, can lead to rapid nucleation and growth, increasing the frequency of particle collisions and subsequent agglomeration.[1][2] Other significant factors include inadequate stirring, which fails to break up forming crystal clusters, and the intrinsic properties of the solvent and solute, which can promote intermolecular interactions leading to clumping.[3][4]
Q2: How does temperature control affect agglomeration?
Temperature plays a complex role in agglomeration. While higher temperatures can increase particle collisions, potentially leading to more agglomeration, in some systems, it can also reduce agglomerates and improve particle flowability.[3] For the final recrystallization step, a carefully controlled cooling rate is crucial. A slow cooling rate generally favors the growth of larger, more uniform crystals with less agglomeration, whereas rapid cooling can induce high supersaturation and promote the formation of agglomerates.
Q3: Can the choice of solvent impact the final product's physical properties?
Absolutely. The solvent system significantly influences solubility, nucleation, and crystal growth kinetics.[3] The interaction between the solvent and the solute can affect crystal habit and the tendency for particles to agglomerate. For the recrystallization of this compound, acetonitrile is a common choice.[5] Experimenting with solvent mixtures or anti-solvents might be necessary to optimize crystal morphology and reduce agglomeration.
Q4: What is the difference between soft and hard agglomeration?
Soft agglomeration is characterized by weak van der Waals forces holding the particles together and can often be reversed by mechanical means such as vigorous stirring or sonication.[6] Hard agglomeration, on the other hand, involves stronger chemical bonds between particles and is much more difficult to break.[6][7] Preventing hard agglomeration through careful control of synthesis parameters is the most effective strategy.[7]
Troubleshooting Guide: Overcoming Agglomeration
This section provides specific troubleshooting steps for issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product precipitates as large, irregular clumps. | High supersaturation during crystallization. | - Control the rate of pH adjustment during precipitation to avoid rapid changes in solubility. - For recrystallization, ensure the crude product is fully dissolved before cooling and cool the solution slowly. |
| Fine particles clump together after filtration. | Residual solvent and capillary action. | - Wash the filtered product with a small amount of cold, non-polar solvent to remove residual mother liquor. - Consider using internal heating methods like infrared or microwave drying to minimize capillary action.[7] |
| Product has a wide particle size distribution. | Uncontrolled nucleation and growth. | - Introduce seeding with a small amount of previously synthesized, high-quality crystals at the metastable zone to promote uniform crystal growth.[3][4] - Optimize the stirring rate to balance collision frequency and shear forces that break up agglomerates.[1][3] |
| Agglomerates are difficult to break apart (hard agglomeration). | Strong intermolecular forces or chemical bonding between particles. | - Employ ultrasonication during the crystallization process to prevent the formation of strong interparticle bonds.[1] - Consider the use of surfactants or polymers as additives to prevent agglomeration through steric or electrostatic repulsion.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on established synthesis methods.[5]
-
Reaction Setup: In a suitable reaction vessel, combine 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Addition of Reagents: While stirring, add sodium bicarbonate, sodium bromide, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Oxidation: Cool the mixture to 5°C and slowly add a 10% sodium hypochlorite solution. Maintain the temperature at 5°C and continue stirring for 1 hour after the addition is complete.
-
Workup: Add a 30% aqueous solution of sodium thiosulfate and stir for 1 hour. Adjust the pH to 4 with concentrated hydrochloric acid.
-
Extraction: Separate the organic phase. Extract the aqueous phase twice with dichloromethane. Combine all organic phases.
-
Isolation of Crude Product: Concentrate the combined organic phases under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from acetonitrile to yield pure this compound.
Troubleshooting Experimental Workflow
Caption: A logical workflow for troubleshooting agglomeration issues.
Key Factors Influencing Agglomeration
The following diagram illustrates the interplay of various factors that can lead to agglomeration during the crystallization process.
Caption: Key factors contributing to crystal agglomeration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives | MDPI [mdpi.com]
- 4. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 119736-16-2 [chemicalbook.com]
- 6. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 7. epic-powder.com [epic-powder.com]
Technical Support Center: Solvent Effects on Pyran-4-one Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the effects of solvents on the reaction rate and yield of pyran-4-one synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of pyran-4-ones, with a focus on the role of the solvent.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired pyran-4-one product. What are the potential solvent-related causes and how can I improve the yield?
Answer: Low product yield is a common challenge that can be significantly influenced by the choice of solvent. Here are several troubleshooting steps related to the reaction medium:
-
Solvent Polarity and Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[1]
-
Solution: Select a solvent that effectively dissolves all starting materials. For multicomponent reactions leading to 4H-pyran derivatives, protic solvents like ethanol have been shown to be effective, while nonpolar solvents may result in poor yields.[2] In some cases, solvent-free conditions can lead to significantly higher yields.[1][3]
-
-
Reaction Mechanism and Solvent Type: The mechanism of pyran-4-one synthesis often involves charged intermediates or transition states that are stabilized differently by various solvents.[4]
-
Solution: The choice between a polar protic and a polar aprotic solvent can be critical. Polar protic solvents, like ethanol and methanol, can stabilize ionic intermediates through hydrogen bonding, which can favor certain reaction pathways.[4][5][6] Conversely, polar aprotic solvents, such as DMF or DMSO, can enhance the reactivity of nucleophiles by not solvating them as strongly.[5][7] Experimenting with both types of solvents is recommended.
-
-
Catalyst Activity in Different Solvents: The efficiency of the catalyst used in the synthesis can be highly dependent on the solvent.
-
Solution: Ensure that the chosen solvent is compatible with your catalyst. Some catalysts may exhibit enhanced activity in specific solvents. For instance, certain nanocatalysts have shown excellent yields in ethanol for the synthesis of 4H-pyran derivatives.[2]
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of side products. How can the solvent choice help in minimizing their formation?
Answer: The formation of side products is often a consequence of competing reaction pathways, which can be influenced by the solvent.
-
Controlling Reaction Pathways: Different solvents can selectively stabilize the transition states leading to the desired product over those leading to side products.
-
Solution: Systematically screen a range of solvents with varying polarities and proticities. For example, in some syntheses of pyran derivatives, the use of ethanol as a solvent at room temperature has been shown to produce high yields of the desired product with minimal side reactions.[8] In other cases, solvent-free conditions have been found to be highly effective in increasing the yield of the main product.[3][9]
-
-
Issue 3: Slow Reaction Rate
-
Question: The synthesis of my pyran-4-one derivative is proceeding very slowly. Can a change in solvent accelerate the reaction?
Answer: Yes, the reaction rate is highly dependent on the solvent.
-
Stabilization of Transition States: The solvent can stabilize the transition state of the rate-determining step, thereby lowering the activation energy and increasing the reaction rate.[4]
-
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a model three-component synthesis of a 4H-pyran derivative (specifically, 2-amino-4-(4-chlorophenyl)-3-cyano-6-methyl-4H-pyran).
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| CH₂Cl₂ | Reflux | 120 | 30 | [1] |
| CHCl₃ | Reflux | 120 | 35 | [1] |
| Acetonitrile | Reflux | 90 | 50 | [1] |
| Ethanol | Reflux | 60 | 70 | [1] |
| Water | Reflux | 180 | No product | [1] |
| Solvent-free | 60 | 10 | 92 | [3] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives
This protocol is a general guideline for the synthesis of 2-amino-4H-pyran derivatives from an aldehyde, malononitrile, and a β-ketoester, and it can be adapted to study the effect of different solvents.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (1 mmol)
-
Catalyst (e.g., piperidine, triethylamine, or a heterogeneous catalyst like KOH-loaded CaO) (catalytic amount)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add the chosen solvent (e.g., 5-10 mL of ethanol) and a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the solid with cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.
-
For solvent-free conditions, mix the reactants and catalyst in a flask and heat at the optimized temperature. After the reaction is complete, add ethanol to the mixture, and then proceed with filtration and recrystallization as described above.[3]
Visualization of Reaction Mechanism
The synthesis of 4H-pyrans via a one-pot, three-component reaction typically proceeds through a tandem Knoevenagel condensation and Michael addition followed by intramolecular cyclization. The following diagram illustrates this general reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges and solutions for 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals like Dolutegravir and Baloxavir Marboxil.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the scale-up synthesis of this compound?
A1: Historically, the synthesis of this compound has faced several challenges during scale-up, including low yields, poor reproducibility, the use of hazardous solvents, expensive reagents, safety issues, and difficulties in controlling impurities.[3] Some process routes have harsh reaction conditions and issues with material safety, making large-scale production difficult.[4]
Q2: What is the general synthetic route for this compound?
A2: A common method involves a four-step process starting from furfuryl alcohol, which includes rearrangement, addition, hydroxyl protection, and oxidation.[4] An alternative and improved process involves a one-pot, two-step oxidation sequence.[3]
Q3: Are there improved and more scalable synthesis methods available?
A3: Yes, recent process optimization efforts have led to more robust and scalable methods. One optimized process demonstrated a significant increase in overall yield from 43% to 66% and was successfully performed on a 600g scale with high product purity (99.9%).[3] These improved methods often focus on using less problematic solvents, reducing the excess of expensive reagents, and better controlling impurities.[3]
Troubleshooting Guide
Problem 1: Low reaction yield and poor reproducibility.
-
Possible Cause: Harsh reaction conditions, side reactions, or incomplete conversion. Older synthetic routes have been noted for low yields and poor repeatability.[4]
-
Solution:
-
Optimize Reaction Conditions: Newer synthetic methods have been developed with milder reaction conditions that improve yield and reproducibility.[4]
-
Impurity Control: Focus on controlling the formation of impurities, such as the ring-opening impurity and hydrolytic impurities, which can be minimized through optimized processes.[3]
-
Reagent Choice: The use of alternative reagents, such as tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, can accelerate the reaction, though potential safety concerns like equipment blockage due to desublimation should be monitored.[5]
-
Problem 2: Formation of impurities.
-
Possible Cause: Side reactions, such as ring-opening or hydrolysis, can lead to the formation of impurities that are difficult to remove.[3]
-
Solution:
-
Azeotropic Removal of Byproducts: In certain steps, byproducts like methanol can be removed using azeotropic distillation to drive the reaction to completion and minimize side reactions.[3][5]
-
Controlled Oxidation: A simplified one-pot, two-step oxidation sequence can help control the formation of hydrolytic and aldol condensation impurities.[3]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like acetonitrile to achieve high purity.[1][4]
-
Problem 3: Safety concerns during scale-up.
-
Possible Cause: Use of hazardous reagents and solvents, and potential for runaway reactions or equipment blockage.[4][5]
-
Solution:
-
Solvent Selection: Whenever possible, replace problematic solvents with safer and more environmentally friendly alternatives. Toluene has been used as a recyclable and inert solvent in improved processes.[5]
-
Reagent Handling: Carefully manage the addition and handling of strong oxidizing agents and other hazardous materials.
-
Process Monitoring: Closely monitor reaction parameters such as temperature and pressure to prevent runaway reactions. Be aware of potential issues like desublimation of additives which could block equipment.[5]
-
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 | Optimized Process |
| Starting Material (Compound IV) | 39.8 Kg | 19.8 Kg | 12.7 Kg | 600 g scale |
| Yield | 77% | 83% | 71.3% | 66% (overall) |
| Purity | 99% | 99% | 99% | 99.9% |
| Reference | [1][4] | [4] | [4] | [3] |
Experimental Protocols
Detailed Methodology for a Representative Synthesis
This protocol is based on a reported large-scale synthesis.[1][4]
-
Reaction Setup: In a suitable reaction kettle, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).
-
Reagent Addition: Start stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.3 kg).
-
Oxidation: Cool the mixture to 5°C and slowly add 10% sodium hypochlorite solution (340 kg) while maintaining the temperature. After the addition is complete, continue stirring at 5°C for 1 hour.
-
Quenching: Add 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour to quench the reaction.
-
Work-up: Adjust the pH to 4 with concentrated hydrochloric acid. Separate the organic phase.
-
Extraction: Extract the aqueous phase twice with dichloromethane (120 L each).
-
Concentration: Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from acetonitrile to obtain pure this compound (32.4 kg).
Visualizations
Logical Workflow for Troubleshooting Low Yield
A troubleshooting workflow for addressing low reaction yields.
General Synthesis and Purification Workflow
A generalized workflow for the synthesis and purification process.
References
- 1. This compound | 119736-16-2 [chemicalbook.com]
- 2. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2020132820A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative study of different synthetic routes to 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
A Comparative Guide to the Synthetic Routes of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for this compound, an important intermediate in the synthesis of pharmaceuticals such as the HIV-1 integrase inhibitor, Dolutegravir.[1][2] The comparison focuses on reaction efficiency, reagent selection, and overall process, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes identified.
| Parameter | Route 1: TEMPO-Catalyzed Oxidation | Route 2: Chromium-Based Oxidation |
| Starting Material | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | 3-(Benzyloxy)-2-methyl-4H-pyran-4-one |
| Key Reagents | TEMPO, NaBr, NaHCO₃, 10% NaOCl | Chromium(VI) oxide, Periodic acid |
| Solvent(s) | Dichloromethane, Water | Acetonitrile |
| Reaction Temperature | 5°C | 20°C |
| Reaction Time | 1 hour | 1.5 hours |
| Reported Yield | 77%[1][3] | 71%[3] |
| Reported Purity | 99%[1][3] | Not Specified |
Experimental Protocols
Route 1: TEMPO-Catalyzed Oxidation
This route employs a selective oxidation of a primary alcohol to a carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in a biphasic system.
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).
-
Initiate stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and TEMPO (2.3 kg).
-
Cool the mixture to 5°C.
-
Slowly add 10% sodium hypochlorite solution (340 kg) to the reaction mixture.
-
After the addition is complete, continue stirring at 5°C for 1 hour.
-
Upon reaction completion, add a 30% aqueous solution of sodium thiosulfate (242 L) and stir for an additional hour to quench the excess oxidant.
-
Adjust the pH of the aqueous phase to 4 with concentrated hydrochloric acid.
-
Separate the organic phase. The aqueous phase is then extracted twice with dichloromethane (120 L each).
-
Combine all organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield this compound (32.4 kg).
Route 2: Chromium-Based Oxidation
This method utilizes a combination of chromium(VI) oxide and periodic acid to oxidize the methyl group of the starting material to a carboxylic acid.
Procedure: [3]
-
In a suitable reaction vessel, dissolve periodic acid (50 g) in acetonitrile (350 mL) with stirring.
-
To this solution, add chromium trioxide (0.2 g).
-
Add 3-(Benzyloxy)-2-methyl-4H-pyran-4-one (20 g) to the reaction mixture.
-
Stir the mixture at room temperature (20°C) for 1.5 hours.
-
After the reaction is complete, evaporate the solvent to dryness.
-
To the residue, add dichloromethane (100 mL) and water (200 mL) for work-up.
Comparative Workflow Visualization
The following diagrams illustrate the distinct workflows for the two synthetic routes.
Caption: Comparative workflow of two synthetic routes to the target compound.
Discussion
Route 1 (TEMPO-Catalyzed Oxidation): This method offers a higher reported yield (77%) and a specified high purity (99%) after recrystallization.[1][3] The use of TEMPO, a mild and selective oxidizing agent, is a significant advantage, avoiding the harsh conditions and toxicity associated with heavy metals. The reaction proceeds at a lower temperature (5°C), which can be beneficial for controlling selectivity and minimizing side reactions. However, the protocol involves a biphasic solvent system and a more extensive work-up procedure, including quenching, pH adjustment, and multiple extractions.
Route 2 (Chromium-Based Oxidation): This route provides a slightly lower yield (71%) and operates at room temperature.[3] The primary drawback of this method is the use of chromium(VI) oxide, a toxic and environmentally hazardous reagent. While the reaction time is comparable to Route 1, the work-up appears simpler, involving solvent evaporation and a single extraction step. The absence of a reported purity for the final product makes a direct comparison of product quality challenging.
For laboratory-scale synthesis where yield, purity, and safety are paramount, Route 1 (TEMPO-Catalyzed Oxidation) appears to be the superior method. Its use of a less toxic catalytic system and the demonstrated high purity of the final product are significant advantages. For industrial applications, the higher yield would also be economically favorable, potentially offsetting the more complex work-up procedure.
Route 2 (Chromium-Based Oxidation) , while offering a simpler protocol, is disadvantaged by the use of a carcinogenic chromium reagent and a slightly lower yield. This route may be considered if the necessary safety precautions for handling chromium compounds are in place and if the starting material is more readily available or cost-effective than the alcohol required for Route 1. However, due to environmental and safety concerns, modern drug development processes increasingly favor greener and safer alternatives like the TEMPO-catalyzed oxidation.
References
validation of 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid as an intermediate for Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key intermediates in the synthesis of Dolutegravir, a critical antiretroviral medication. By examining the synthetic pathways, yields, and purities of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid and the alternative intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, this document aims to inform strategic decisions in drug development and manufacturing.
Introduction
The efficiency and cost-effectiveness of synthesizing Dolutegravir are of paramount importance in ensuring its accessibility. The choice of synthetic route and the intermediates involved play a pivotal role in the overall process. This guide focuses on a comparative analysis of two prominent intermediates, providing experimental data to support an objective evaluation.
Comparative Analysis of Intermediates
The selection of an intermediate can significantly impact the total number of synthetic steps, overall yield, and purification requirements. Below is a detailed comparison of the synthesis and performance of this compound and 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Data Presentation: Synthesis and Performance
| Intermediate | Starting Material | Key Synthesis Steps | Yield | Purity | Overall Dolutegravir Yield | Source |
| This compound | 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | Oxidation with TEMPO/NaOCl | 77%[1] | 99%[1] | ~14% (calculated from multi-step batch synthesis) | [1][2] |
| 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | Methyl 4-methoxy-3-oxobutanoate | Multi-component reaction, cyclization, and hydrolysis | 36% (GSK method)[3][4] | Not specified | ~20% (calculated from GSK method) | [3][4] |
| 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 4-methoxyacetoacetic acid methyl ester | Multi-step synthesis | 62%[5] | Not specified | Not specified | [5] |
Note: Overall Dolutegravir yields are calculated based on reported yields for subsequent reaction steps and may vary depending on the specific process employed.
Experimental Protocols
Detailed methodologies for the synthesis of each intermediate are crucial for reproducibility and process optimization.
Synthesis of this compound[1]
Materials:
-
2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one
-
Dichloromethane
-
Water
-
Sodium bicarbonate
-
Sodium bromide
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
10% Sodium hypochlorite solution
-
30% aqueous Sodium thiosulfate solution
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
To a reaction vessel, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one, dichloromethane, and water.
-
Initiate stirring and add sodium bicarbonate, sodium bromide, and TEMPO.
-
Cool the mixture to 5°C and add 10% sodium hypochlorite dropwise.
-
Stir the reaction at 5°C for 1 hour.
-
Upon reaction completion, add 30% aqueous sodium thiosulfate solution and stir for 1 hour.
-
Adjust the pH to 4 with concentrated hydrochloric acid.
-
Separate the organic phase and extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile to yield this compound.
Analysis:
-
Purity: 99%
-
Yield: 77%
-
LC-MS: [M+H]+ = 247.06, [M]+ = 245.05
-
1H NMR (DMSO-d6): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)
Synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[6]
Materials:
-
Methyl 4-methoxy-3-oxobutanoate
-
N,N-Dimethylformamide dimethyl acetal
-
Methanol
-
2-Aminoacetaldehyde dimethyl acetal
-
Dimethyl oxalate
-
Sodium methoxide in methanol (30 wt%)
-
Dichloromethane
-
2 N aqueous HCl
-
Ethyl acetate
-
Lithium hydroxide monohydrate
Procedure:
-
Add N,N-Dimethylformamide dimethyl acetal to methyl 4-methoxy-3-oxobutanoate and stir for 2 hours at 25-30°C.
-
Dissolve the resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate in methanol and add 2-aminoacetaldehyde dimethyl acetal. Stir for 2 hours at 20-30°C.
-
Remove the solvent under reduced pressure. Dilute the residue with methanol and add dimethyl oxalate at 25-30°C.
-
Cool the mixture to 0-5°C and slowly add 30 wt% sodium methoxide in methanol.
-
Slowly heat the mixture to 40°C and stir for 14 hours.
-
Concentrate under reduced pressure. Dilute the residue with dichloromethane and pour it into cold (0-5°C) 2 N aqueous HCl.
-
Separate the organic phase, extract the aqueous layer with dichloromethane, and combine the organic layers. Wash with demineralized water and concentrate under reduced pressure.
-
Dissolve the product in methanol, cool to 0-5°C, and add lithium hydroxide monohydrate.
-
Stir at 0-5°C for 3 hours, quench with 2 N aqueous HCl, and extract with ethyl acetate.
-
Purify to obtain 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of Dolutegravir via the two compared intermediates.
Caption: Synthetic routes to Dolutegravir via two key intermediates.
Conclusion
Both this compound and 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid are viable intermediates for the synthesis of Dolutegravir. The choice between these routes depends on several factors including the desired overall yield, process complexity, and cost of starting materials and reagents.
The synthesis of this compound is a high-yielding single step from its precursor, with high purity. However, the overall yield for Dolutegravir through this route appears to be lower based on the available batch process data.
The route via 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves a multi-component reaction and has a lower reported yield for the intermediate itself in some instances. However, subsequent steps may be more efficient, potentially leading to a higher overall yield of Dolutegravir.
References
Comparative Analysis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid Derivatives in HIV-1 Integrase Inhibition
The structure-activity relationship (SAR) of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid derivatives has garnered significant interest within the scientific community, particularly in the pursuit of novel antiviral agents. This guide provides a comparative analysis of these derivatives, with a primary focus on their activity as HIV-1 integrase inhibitors. The core structure, characterized by a 4-oxo-4H-pyran ring, is a key pharmacophore that has been explored for its potential to chelate metal ions essential for the catalytic activity of various enzymes.[1]
While this compound itself is a known intermediate in the synthesis of established antiretroviral drugs like Dolutegravir, research into the SAR of its derivatives has unveiled critical insights for the rational design of new and potent inhibitors.[1] This guide synthesizes experimental data to elucidate the structural modifications that enhance the inhibitory activity of this class of compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a series of 3-hydroxy-pyran-4-one derivatives, close analogs of the topic compound, against HIV-1 integrase has been systematically evaluated. The following table summarizes the in vitro biological activity of key derivatives, highlighting the impact of substitutions on their potency.
| Compound ID | R Group | HIV-1 Integrase Inhibition IC₅₀ (nM) | Anti-HIV-1 Activity EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| HPCAR-28 | 4-fluoro-benzyl | 50 | 30 | >100 |
| BPCAR-89 | 3-(2-methyl-1H-imidazol-4-yl)benzyl | Not Reported | Not Reported | Not Reported |
| Raltegravir | (Reference) | 30 | 10 | >100 |
Data extracted from a study on 3-hydroxy-pyran-4-one derivatives, which share a common pharmacophore with the topic compound.[1]
Key Observations from SAR Data:
-
The 3-hydroxy-4-pyranone core is a crucial feature for HIV-1 integrase inhibition, acting as a metal-chelating triad.[1]
-
The presence of a halogenated benzyl group, as seen in HPCAR-28, results in potent inhibitory activity, comparable to the clinically used drug Raltegravir.[1]
-
The modification of the carboxylic acid to a carboxamide, as in BPCAR-89, represents a common strategy to explore different interactions within the enzyme's active site.[1]
Experimental Protocols
The methodologies employed to determine the biological activity of these derivatives are crucial for the interpretation and replication of the findings.
HIV-1 Integrase Inhibition Assay: The in vitro inhibition of HIV-1 integrase is assessed through a strand transfer assay. This typically involves a purified recombinant integrase enzyme, a labeled oligonucleotide substrate that mimics the viral DNA end, and a target DNA. The assay measures the ability of the compound to block the integration of the labeled substrate into the target DNA. The concentration of the compound that inhibits 50% of the integrase activity is determined as the IC₅₀ value.
Anti-HIV-1 Activity in Cell Culture: The efficacy of the compounds in a cellular context is evaluated using HIV-1 infected cell lines, such as MT-4 cells. The assay measures the inhibition of viral replication by quantifying a viral protein (e.g., p24 antigen) or reporter gene activity (e.g., luciferase) in the presence of varying concentrations of the compound. The concentration that reduces viral replication by 50% is the EC₅₀ value.
Cytotoxicity Assay: To assess the potential for adverse effects, the cytotoxicity of the compounds is determined in the same cell line used for the antiviral assay. This is commonly performed using the MTT or XTT assay, which measures the metabolic activity of the cells. The concentration of the compound that reduces cell viability by 50% is the CC₅₀ value.
Visualizing the Pharmacophore and Experimental Workflow
To better understand the structural requirements for activity and the process of evaluation, the following diagrams are provided.
Caption: Pharmacophore model for HIV-1 integrase inhibitors.
The above diagram illustrates the key features required for potent inhibition of HIV-1 integrase by 3-hydroxy-4-pyranone derivatives. The core scaffold acts as a metal-chelating moiety, interacting with the magnesium ions in the enzyme's active site, while the hydrophobic benzyl group occupies a hydrophobic pocket, contributing to the binding affinity.
Caption: Workflow for evaluating novel HIV-1 integrase inhibitors.
This flowchart outlines the systematic process for evaluating the synthesized this compound derivatives. It begins with the chemical synthesis of the compounds, followed by a series of biological assays to determine their inhibitory potency, antiviral efficacy, and cytotoxicity, culminating in a comprehensive structure-activity relationship analysis.
References
comparing the efficacy of different catalysts in the synthesis of pyran-4-ones
The synthesis of pyran-4-ones, a core scaffold in numerous biologically active compounds and natural products, is a focal point in medicinal chemistry and drug development. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the synthesis of pyran and its derivatives is summarized in the table below. Key performance indicators such as reaction time, temperature, yield, and catalyst reusability are presented to facilitate a direct comparison. The data highlights a range of catalysts, from simple bases to sophisticated nanocatalysts, each offering distinct advantages.
| Catalyst System | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reusability | Key Advantages |
| Homogeneous Catalysis | ||||||
| Acetic Acid | 12 h | Reflux | Intermediate | Not reported | Inexpensive | |
| Piperidine | 2 h | Reflux | 40 | Not reported | Basic catalyst | |
| L-proline | 3 h | 80 | 30-35 | Not reported | Organocatalyst | |
| [bmim]OH | 5-10 min | 50-60 | Excellent | Yes | Task-specific ionic liquid, fast reaction.[1] | |
| Heterogeneous Catalysis | ||||||
| Nd₂O₃ | 45 min | 80 | 93 | At least 3 cycles | Highly efficient, recyclable.[2] | |
| Al₂O₃ | 8 h | Reflux | 50 | Not reported | Solid acid catalyst.[2] | |
| MgO | 10 h | Reflux | 60 | Not reported | Solid base catalyst.[2] | |
| CaO | 7 h | Reflux | 42 | Not reported | Solid base catalyst.[2] | |
| KOH loaded CaO | 10 min | 60 | 92 | Up to 5 cycles | Highly efficient under solvent-free conditions.[3] | |
| CuFe₂O₄@starch | 15-45 min | Room Temp | 82-96 | At least 6 cycles | Magnetically recyclable, eco-friendly.[4] | |
| CoFe₂O₄@SiO₂-CPTES-Melamine-Cu | 10-30 min | Room Temp | 90-98 | At least 6 cycles | Magnetically separable, works in water.[5] | |
| Fe₃O₄@Xanthan gum | 4 min | Room Temp | 96 | Up to 9 cycles | Biopolymeric nanocatalyst, very fast.[6] | |
| Zn/4Å molecular sieve | 0.5-4 h | Reflux | 82-97 | Yes | Heterogeneous catalyst with good yields.[7] | |
| [PVPH]HSO₄ | 15-90 min | 80 | 85-96 | Yes | Polymeric, reusable catalyst.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized experimental protocols for the synthesis of 4H-pyran derivatives, a common class of pyran-4-ones, using heterogeneous catalysts.
General Procedure for the Synthesis of 4H-Pyran Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate, 1 mmol) is prepared in a suitable solvent (e.g., ethanol, water, or a mixture thereof).[2][4] To this mixture, the catalyst (e.g., 0.03 g of CuFe₂O₄@starch or 20 mmol of Nd₂O₃) is added.[2][4] The reaction mixture is then stirred at the specified temperature (ranging from room temperature to reflux) for the appropriate time.[2][4] Progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3][4] Upon completion, if a magnetic catalyst is used, it is separated using an external magnet.[4][5][9] Otherwise, the catalyst is filtered off.[2] The product is then typically isolated by filtration after the addition of water or by evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol to afford the pure product.[1]
Visualizing the Process
To better understand the experimental and mechanistic aspects of pyran-4-one synthesis, the following diagrams are provided.
The synthesis of 4H-pyrans typically proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Conclusion
The choice of catalyst for pyran-4-one synthesis has a profound impact on reaction efficiency, cost-effectiveness, and environmental footprint. While traditional homogeneous catalysts are effective, modern heterogeneous catalysts, particularly magnetic and biopolymer-supported nanoparticles, offer significant advantages in terms of reusability, ease of separation, and milder reaction conditions.[4][5][10] This guide provides a foundational comparison to aid in the rational selection of a catalyst system tailored to specific synthetic goals, whether for academic research or industrial-scale drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mjbas.com [mjbas.com]
- 3. growingscience.com [growingscience.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clean One-Pot Multicomponent Synthesis of Pyrans Using a Green and Magnetically Recyclable Heterogeneous Nanocatalyst | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 10. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
biological evaluation of novel compounds synthesized from 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid
A Comparative Analysis of Novel Pyran-4-one Derivatives in Oncology and Microbiology
Researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds, with pyran-4-one derivatives emerging as a promising scaffold for the development of new therapeutic agents. This guide provides an objective comparison of the biological performance of novel compounds structurally related to derivatives of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, focusing on their anticancer and antimicrobial activities. The data presented is based on findings from recent scientific literature, offering a valuable resource for those in the field of medicinal chemistry and drug discovery.
Anticancer Activity: Pyran Derivatives as Proliferation Inhibitors
Several studies have highlighted the potential of 4H-pyran derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting greater efficacy than established chemotherapy drugs.
Comparative Performance Data
The following table summarizes the cytotoxic activity (IC50 values) of representative 4H-pyran derivatives against different human cancer cell lines, compared to the standard anticancer agent Erlotinib.
| Compound ID | Target Cell Line | IC50 (µM) of Novel Compound | IC50 (µM) of Erlotinib (Comparator) | Reference |
| 4m | MCF-7 (Breast Cancer) | 1.3 | 4.16 ± 0.2 | [1] |
| 4i | MCF-7 (Breast Cancer) | 2.3 | 4.16 ± 0.2 | [1] |
| 4k | MCF-7 (Breast Cancer) | Not Reported | 4.16 ± 0.2 | [1] |
| 4g | MCF-7 (Breast Cancer) | 2.8 | 4.16 ± 0.2 | [1] |
| 4d | HCT-116 (Colon Cancer) | 75.10 | Not Reported | [2][3] |
| 4k | HCT-116 (Colon Cancer) | 85.88 | Not Reported | [2][3] |
Notably, compounds 4m, 4i, and 4g demonstrated significantly lower IC50 values against the MCF-7 cell line compared to Erlotinib, indicating a higher potency in inhibiting breast cancer cell growth[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized pyran derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Erlotinib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Workflow for the MTT cytotoxicity assay.
Mechanism of Action: CDK2 Inhibition
Some 4H-pyran derivatives have been investigated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The overexpression of CDK2 has been linked to the oncogenesis of colorectal cancer. Molecular docking studies and kinase inhibitory assays suggest that compounds like 4d and 4k can block the proliferation of HCT-116 cells by inhibiting the kinase activity and downregulating the expression of CDK2[2]. This inhibition disrupts the G1 to S phase transition of the cell cycle, leading to apoptosis.
Inhibition of the CDK2 signaling pathway by novel pyran derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant threat to public health. Pyran derivatives have demonstrated promising antibacterial activity against a range of pathogens.
Comparative Performance Data
The following table presents the minimum inhibitory concentration (MIC) and inhibition zone (IZ) for selected 4H-pyran derivatives against various bacterial strains, with Ampicillin and Ciprofloxacin as comparators.
| Compound ID | Bacterial Strain | MIC (µg/mL) of Novel Compound | IZ (mm) of Novel Compound | Comparator Drug | MIC (µg/mL) of Comparator | IZ (mm) of Comparator | Reference |
| 4g | S. aureus (ATCC 25923) | 1000 (IC50: 27.78 µM) | 27.50 | Ampicillin | (IC50: 38.64 µM) | 21.50 | [2] |
| 4j | S. aureus (ATCC 25923) | Not Reported (IC50: 33.34 µM) | 25.25 | Ampicillin | (IC50: 38.64 µM) | 21.50 | [2] |
| 4g | E. coli | 250 | Not Reported | Ciprofloxacin | Not Reported | Not Reported | [1] |
| 4g | K. pneumonia | 500 | Not Reported | Ciprofloxacin | Not Reported | Not Reported | [1] |
| 4l | S. pneumoniae | 125 | Not Reported | Ciprofloxacin | Not Reported | Not Reported | [4] |
| 4l | E. coli | 125 | Not Reported | Ciprofloxacin | Not Reported | Not Reported | [4] |
Compounds 4g and 4j exhibited larger inhibition zones and lower IC50 values against S. aureus compared to Ampicillin[2]. Furthermore, compound 4g showed potent activity against E. coli and K. pneumonia[1], while compound 4l was effective against S. pneumoniae and E. coli[4].
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a nutrient broth (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The biological evaluation of novel compounds derived from or structurally related to the pyran-4-one scaffold demonstrates their significant potential in both oncology and microbiology. The presented data indicates that certain 4H-pyran derivatives exhibit superior performance compared to existing therapeutic agents in vitro. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals.
References
- 1. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Method Validation for the Quantification of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of Dolutegravir.[1][2][3] The focus is on the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), to ensure data integrity and regulatory compliance.[4][5][6][7][8][9][10]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7][9] For the quantification of a pharmaceutical intermediate like this compound, a robust and validated analytical method is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).
The core validation parameters that must be assessed include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[8][11]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][8]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.[6][8][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][11][12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][8][11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Mass Spectrometry (LC-MS) | Supporting Rationale |
| Specificity | Good. Can be challenging if impurities have similar chromophores and retention times. | Excellent. Mass-to-charge ratio detection provides a high degree of certainty in identification. | LC-MS offers higher selectivity, which is particularly useful for complex matrices.[13] |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the µg/mL to ng/mL range. | High. Can reach pg/mL levels, making it suitable for trace analysis. | The inherent sensitivity of mass spectrometric detection is significantly higher than UV detection.[13] |
| Linearity & Range | Typically wide linear range. | Can have a narrower linear range and may be more susceptible to matrix effects. | HPLC-UV often provides a broader linear dynamic range without the need for extensive sample dilution. |
| Precision | High precision (RSD < 2%) is achievable with modern instrumentation. | High precision is achievable, but can be influenced by ion suppression or enhancement. | Both techniques can achieve excellent precision, but matrix effects in LC-MS can be a factor. |
| Robustness | Generally robust. Less sensitive to minor changes in mobile phase composition. | Can be less robust due to the sensitivity of the ion source to matrix components. | HPLC-UV methods are often considered more rugged for routine quality control applications. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. | The operational and capital costs of LC-MS are significantly higher than for HPLC-UV. |
Experimental Protocols
The following sections detail the experimental protocols for the validation of a hypothetical HPLC-UV method for the quantification of this compound.
HPLC-UV Method Parameters (Hypothetical)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard & Sample Diluent: Acetonitrile:Water (50:50)
Validation Experimental Procedures
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Resolution: Analyze the stressed samples to ensure that the peak for the intact analyte is well-resolved from any degradation product peaks.
-
Stock Solution: Prepare a stock solution of the reference standard in the diluent.
-
Calibration Standards: Prepare at least five concentrations of the analyte from the stock solution, covering the expected range of the assay (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each concentration in triplicate.
-
Calibration Curve: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Replicates: Prepare each concentration level in triplicate.
-
Analysis: Analyze the samples and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.
-
Repeatability (Intra-assay precision):
-
Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Alternatively, prepare and analyze six independent samples at 100% of the target concentration.
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD over the different sets of conditions should be ≤ 2.0%.
-
-
Signal-to-Noise Ratio Method:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable limits.
Data Presentation
Table 1: Summary of Validation Parameters for a Hypothetical HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report value | 0.1 |
| LOQ (µg/mL) | Report value | 0.3 |
| Robustness | System suitability parameters remain within limits. | Complies |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: HPLC-UV Experimental Workflow.
References
- 1. This compound | 119736-16-2 [chemicalbook.com]
- 2. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. scribd.com [scribd.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. ikev.org [ikev.org]
- 13. agilent.com [agilent.com]
The Antiviral Potential of 4-Oxo-4H-pyran-2-carboxylic Acid Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. One class of heterocyclic compounds that has garnered significant interest is the 4-oxo-4H-pyran-2-carboxylic acid scaffold and its derivatives. This core structure is a key intermediate in the synthesis of notable antiviral drugs, including the HIV-1 integrase inhibitor Dolutegravir and the influenza endonuclease inhibitor Baloxavir marboxil. This guide provides a comparative overview of the in vitro antiviral activity of derivatives based on the closely related 3-hydroxy-4-pyranone and other pyran scaffolds against various viral targets, supported by experimental data and detailed protocols.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of various pyran derivatives against several viral targets. The data highlights the potential of this chemical class, with certain derivatives showing inhibitory activity in the nanomolar to low micromolar range.
| Compound Class | Derivative Example | Viral Target | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| 3-Hydroxy-4-pyranone | HPb (p-bromo-benzyl derivative) | HIV-1 Integrase | Enzymatic Assay | 0.37 µM (IC50) | >100 µM | >270 | [1] |
| 3-Hydroxy-4-pyranone | HPd (p-iodo-benzyl derivative) | HIV-1 Integrase | Enzymatic Assay | 0.7 µM (IC50) | >100 µM | >142 | [1] |
| 3-Hydroxy-4-pyranone | HPCAR-28 | HIV-1 Replication | Cell-based Assay | 1.2 µM (EC50) | >100 µM | >83 | [1][2] |
| Pyrano[2,3-c]pyrazole | Compound 18 | Human Coronavirus 229E (HCoV-229E) | Plaque Reduction Assay | 10.4 µM (EC50) | 131.6 µM | 12.6 | [3] |
| Pyrano[2,3-c]pyrazole | Compound 6 | Human Coronavirus 229E (HCoV-229E) | Plaque Reduction Assay | 19.3 µM (EC50) | 147.3 µM | 7.6 | [3] |
| (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylate | Compound 5e | Hepatitis C Virus (HCV) | Replicon Assay | 13.8 µM (EC50) | >100 µM | >7.2 | [4] |
| (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylate | Compound 5l | Hepatitis C Virus (HCV) | Replicon Assay | 11.2 µM (EC50) | >100 µM | >8.9 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral testing results. Below are protocols for key experiments cited in the evaluation of pyran derivatives.
HIV-1 Integrase (IN) Inhibition Assay (Overall Activity)
This biochemical assay evaluates the ability of a compound to inhibit the overall enzymatic activity of HIV-1 integrase, which includes both the 3'-processing and strand transfer steps.
-
Enzyme and Substrates : Recombinant full-length HIV-1 integrase is used. The donor substrate is a double-stranded oligonucleotide mimicking the viral DNA U5 end, while the acceptor substrate is a supercoiled plasmid DNA (e.g., pGEM).
-
Reaction Conditions : The reaction is typically carried out in a buffer containing MOPS, MnCl₂, DTT, and NaCl.
-
Procedure :
-
The test compound, dissolved in DMSO, is pre-incubated with the HIV-1 IN enzyme and the donor DNA substrate.
-
The strand transfer reaction is initiated by the addition of the plasmid DNA acceptor substrate.
-
The mixture is incubated, typically at 37°C, to allow for the integration reaction to proceed.
-
The reaction is stopped by the addition of a stop solution containing EDTA, formamide, and loading dyes.
-
The reaction products are separated by gel electrophoresis on an agarose gel.
-
The gel is stained with an intercalating dye (e.g., SYBR Gold), and the bands corresponding to the integrated products and substrates are quantified.
-
-
Data Analysis : The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anti-HCoV-229E Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of Human Coronavirus 229E, a common model for coronaviruses.
-
Cells and Virus : Vero E6 cells are commonly used as the host cell line. HCoV-229E is propagated and titrated in these cells to determine the plaque-forming units (PFU) per mL.
-
Procedure :
-
Vero E6 cells are seeded in 6-well plates to form a confluent monolayer.
-
The cells are infected with a standardized amount of HCoV-229E (e.g., 100 PFU).
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a medium (e.g., DMEM with 2% FBS) containing carboxymethylcellulose or agar and serial dilutions of the test compound.
-
The plates are incubated for several days (e.g., 3-4 days) at 33-35°C until viral plaques (zones of cell death) are visible.
-
The cells are fixed with a formaldehyde solution and stained with crystal violet to visualize the plaques.
-
-
Data Analysis : The number of plaques in wells treated with the compound is compared to the number in untreated (virus control) wells. The 50% effective concentration (EC50), the concentration that reduces the plaque number by 50%, is determined.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells, ensuring that the observed antiviral effect is not due to cell death.
-
Procedure :
-
Host cells (e.g., Vero E6 or MT-4) are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the cells.
-
The plates are incubated for the same duration as the antiviral assay.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis : The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% compared to untreated cells, is calculated.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz help to clarify complex processes and relationships in antiviral drug screening.
Caption: General workflow for in vitro screening of antiviral compounds.
Caption: Inhibition of HIV-1 integrase by pyranone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Pyrano[2,3- c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unveiling the Anti-Inflammatory Potential of Pyran-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory properties of various pyran-4-one analogs, supported by experimental data from recent studies. We delve into their mechanisms of action, comparative potencies, and the experimental protocols used for their evaluation, offering a valuable resource for the development of novel anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of pyran-4-one analogs has been assessed through a variety of in vitro and in vivo models. The following table summarizes the quantitative data from key studies, allowing for a direct comparison of the potency of different derivatives.
| Compound Class/Derivative | Assay | Key Findings | Reference |
| Tetrahydro-4H-pyran-4-one Derivatives | LPS-stimulated RAW264.7 macrophages | Inhibition of nitric oxide (NO) production.[1] | [1] |
| 3-Hydroxy Pyridine-4-one Derivatives | Carrageenan-induced paw edema (rat) | Compound A (10, 20 mg/kg) showed significant anti-inflammatory activity.[2] | [2] |
| Croton oil-induced ear edema (mouse) | All tested compounds showed significant anti-inflammatory activity.[2] | [2] | |
| Pyran Derivatives | LPS-stimulated RAW264.7 macrophages | Compound 19 significantly inhibited iNOS and COX-2 expression.[3] | [3] |
| Benzopyran-4-one Derivatives | Carrageenan-induced paw edema (rat) | Some compounds showed activity comparable to Diclofenac (100 mg/kg).[4] | [4] |
| Prostaglandin E2 (PGE2) synthesis inhibition | Active in inhibiting PGE2 synthesis.[4] | [4] | |
| Pyranopyrazole Nicotinamide Derivatives | Carrageenan-induced paw edema (rat) | Compound 4d treatment led to a regression of inflammatory biomarkers (TNF-α, IL-6, INF-γ, NF-κβ, CRP, ESR) to near-normal ranges.[5] | [5] |
| 1H,8H-Pyrano[3,4-c]pyran-1,8-dione (PPY) | Cytokine-activated A549 human lung epithelial cells | Reduced expression of eotaxin, IL-8, IL-16, and VCAM-1 mRNA.[6] | [6] |
| Heterocyclic Pyran Derivatives | In vitro COX-2 Expression | Compound 12 showed a 25.8-fold change in COX-2 expression, indicating potent anti-inflammatory properties.[7] | [7] |
| Synthetic Hydrangenol Derivative (4H-chromen-4-one) | LPS-induced RAW264.7 macrophages | Downregulated nitric oxide (NO) and prostaglandin E2 (PGE2) production.[8] | [8] |
| 1-Benzopyran-4-one Analogs | In vitro anti-inflammatory activity | Compound 7g (IC50 = 17.52 µM) and 7k (IC50 = 19.68 µM) showed significant activity compared to Diclofenac (IC50 = 16.23 µM).[9] | [9] |
| TNF-α ELISA assay | Compound 7g (IC50 = 13.5 µM) and 7k (IC50 = 17.1 µM) showed potent inhibition of TNF-α compared to Infliximab (IC50 = 12.9 µM).[9] | [9] | |
| Carrageenan-induced rat paw edema | Compound 7g (50 and 75 mg/kg) showed significant reduction in edema (82.28% and 88.61% at 3h; 84.34% and 91.57% at 4h).[9] | [9] | |
| Hybrid NSAID Tetrahydropyran Derivative (LS19) | Carrageenan- and bradykinin-induced paw edema | Showed significant anti-inflammatory effect.[10] | [10] |
| In vitro COX inhibition | Able to inhibit COX activity.[10] | [10] | |
| Cytokine determination (RAW 264.7 cells) | Reduced levels of TNF-α and IL-6.[10] | [10] |
Key Signaling Pathways in Inflammation Modulated by Pyran-4-one Analogs
Pyran-4-one derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A prominent mechanism is the inhibition of the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by pyran-4-one analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of pyran-4-one analogs.
In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
2. Cyclooxygenase (COX-2) Expression by Western Blot
-
Cell Lysis: Following treatment as described above, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH), followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the COX-2 band is normalized to the loading control to determine the relative protein expression.
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g) are used.
-
Treatment: Animals are divided into groups: control (vehicle), standard drug (e.g., Indomethacin or Diclofenac), and test compound groups (various doses). The compounds are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
The following diagram illustrates a general workflow for the evaluation of anti-inflammatory agents.
Caption: Workflow for evaluating anti-inflammatory pyran-4-one analogs.
Conclusion
Pyran-4-one analogs represent a promising class of compounds for the development of new anti-inflammatory therapies. Their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators has been demonstrated in a variety of preclinical models. The data presented in this guide highlights the potential of specific derivatives and provides a foundation for further investigation and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to identify lead candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new compound, 1H,8H-pyrano[3,4-c]pyran-1,8-dione, suppresses airway epithelial cell inflammatory responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Purity Assessment of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals like Dolutegravir, ensuring high purity is critical for subsequent reaction yields and the safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful separative technique that is widely used for purity determination in the pharmaceutical industry.[3] It excels at separating the main compound from structurally similar impurities, providing a relative purity assessment based on peak area percentages. For acidic compounds like this compound, a reversed-phase HPLC method with ion suppression is typically employed to ensure good peak shape and retention.[4][5]
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase and an organic modifier.
-
Solvent A: 0.1% Phosphoric acid or Formic acid in Water (pH adjusted to ~2.5).
-
Solvent B: Acetonitrile or Methanol.
-
Example Isocratic Condition: A mixture of Solvent A and Solvent B (e.g., 40:60 v/v).[6] The exact ratio should be optimized for the best separation.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection: UV detection at 210 nm and 254 nm. The lower wavelength is for general organic molecules, while 254 nm is effective due to the benzyl group's absorbance.[3][4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
The purity is calculated as the area percentage of the main analyte peak relative to the total area of all detected peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Purity Analysis
Below is a table of hypothetical data from an HPLC analysis of a synthesized batch.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Possible Identity |
| 1 | 2.85 | 15.2 | 0.45 | Starting Material (e.g., 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one) |
| 2 | 4.50 | 3350.8 | 99.20 | This compound |
| 3 | 6.12 | 11.8 | 0.35 | Unknown Byproduct |
| Total | 3377.8 | 100.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for absolute quantitative analysis (qNMR).[8][9] Unlike HPLC, qNMR can determine purity without needing a reference standard of the analyte itself; instead, it uses a certified internal standard.[9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, allowing for precise molar quantification.[9]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a calibrated probe.
2. Materials:
-
Internal Standard (IS): A certified standard with known purity (e.g., Maleic Acid, 1,4-Dinitrobenzene, or Dimethyl sulfone). The IS should be stable, non-volatile, have sharp signals that do not overlap with the analyte signals, and be soluble in the chosen deuterated solvent.
-
Deuterated Solvent: DMSO-d₆ is a suitable choice as it effectively dissolves the carboxylic acid.[1]
3. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[9]
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard). A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.[9]
-
Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.[9]
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[9]
5. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
Data Presentation: qNMR Purity Analysis
Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
-
Analyte Mass: 18.55 mg
-
Internal Standard (Maleic Acid, MW=116.07 g/mol , Purity=99.8%) Mass: 8.12 mg
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integral (I) | No. of Protons (N) |
| Pyran H (Analyte) | ~8.00 | d | 1.00 | 1 |
| Benzyl Ar-H (Analyte) | ~7.17 | m | 5.03 | 5 |
| Pyran H (Analyte) | ~6.34 | d | 1.01 | 1 |
| -CH₂- (Analyte) | ~4.91 | s | 2.01 | 2 |
| Maleic Acid =CH- (IS) | ~6.28 | s | 2.25 | 2 |
| Carboxylic Acid -OH (Analyte) | ~13.5 (broad) | s | - | 1 |
Calculation:
-
Using the pyran proton at δ 8.00 for the analyte and the olefinic protons of maleic acid for the IS:
-
Purity (%) = (1.00 / 2.25) x (2 / 1) x (246.22 / 116.07) x (8.12 / 18.55) x 99.8%
-
Purity (%) = 0.444 x 2 x 2.121 x 0.4377 x 99.8%
-
Purity (%) = 98.6%
Mandatory Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Objective Comparison: HPLC vs. NMR
The choice between HPLC and NMR depends on the specific requirements of the analysis. Both are indispensable tools for purity validation.[3]
| Parameter | HPLC | NMR |
| Principle | Comparative separation based on physicochemical interactions. | Absolute, primary method based on the direct proportionality between signal intensity and the number of nuclei.[9] |
| Quantification | Relative (Area %). Assumes all components have a similar detector response, which can be inaccurate without response factors.[13] | Absolute (Molar ratio/Weight %). Does not require response factors or analyte-specific standards.[10][14] |
| Reference Standard | Requires reference standards for identification and accurate quantification of impurities. | Requires a certified internal standard of a different compound for absolute quantification.[9] |
| Structural Info | Provides minimal structural information (retention time only).[14] | Provides detailed structural information, confirming the identity of the main component and helping to identify impurities in the same experiment.[9] |
| Sensitivity | Very high (µg/mL to ng/mL levels), excellent for detecting trace impurities.[14] | Lower (requires mg of sample), may not detect impurities below ~0.1%.[14] |
| Throughput | Higher. Typical run times are 15-30 minutes per sample. | Lower. qNMR requires long relaxation delays, so experiments can take significantly longer.[3] |
| Sample State | Destructive; the sample is consumed.[3] | Non-destructive; the sample can be fully recovered.[3][8] |
| Method Development | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Generally faster for a new compound, as standard acquisition parameters are often sufficient. |
Conclusion
Both HPLC and NMR are powerful and complementary techniques for assessing the purity of synthesized this compound.
-
HPLC is the method of choice for routine quality control, high-throughput screening, and detecting trace impurities due to its high sensitivity and resolving power. It provides a reliable "chromatographic purity" profile.
-
NMR , specifically qNMR, is superior for obtaining an absolute purity value (assay) without requiring a reference standard of the compound itself. It serves as a primary method that simultaneously confirms the structure's identity and quantifies it against a certified standard.[8][9]
For comprehensive and rigorous purity validation, an orthogonal approach combining both techniques is highly recommended.[3][15] HPLC can be used to profile and quantify impurities at low levels, while qNMR provides a highly accurate, absolute purity value for the bulk material, ensuring the highest level of confidence in the product's quality.
References
- 1. This compound | 119736-16-2 [chemicalbook.com]
- 2. This compound CAS 119736-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. benchchem.com [benchchem.com]
- 4. [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chemscene.com [chemscene.com]
- 12. This compound | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 15. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Comparative Cost-Benefit Analysis of Industrial Ibuprofen Synthesis: The Boots Process vs. the BHC Process
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is produced on a massive scale to meet global demand. The efficiency and environmental impact of its synthesis are therefore of critical importance. This guide provides a detailed comparison of the two most significant industrial synthetic pathways for ibuprofen: the traditional Boots process and the greener Boots-Hoechst-Celanese (BHC) process. This analysis, aimed at researchers, scientists, and drug development professionals, delves into the quantitative metrics, experimental protocols, and overall cost-benefit of each route.
Quantitative Pathway Comparison
The BHC process presents a significant improvement over the traditional Boots process in terms of efficiency and environmental impact. The following table summarizes the key quantitative metrics for each pathway.[1][2]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6 | 3 | Fewer steps lead to reduced capital costs, energy consumption, and processing time.[2][3] |
| Overall Yield | ~40% | ~77-80% | Higher yield results in greater output from the same amount of starting materials.[1] |
| Atom Economy | ~40% | ~77% (approaching 99% with byproduct recovery) | A measure of the efficiency with which atoms from the reactants are incorporated into the final product.[1][2][4] |
| E-Factor (Waste/Product Ratio) | High (>1.0) | Low (<0.5) | A lower E-factor signifies less waste generated per kilogram of product. |
| Key Reagents | Acetic anhydride, AlCl₃, Ethyl chloroacetate, Hydroxylamine | Acetic anhydride, Hydrogen, Carbon monoxide | The BHC process utilizes more benign and recyclable reagents.[1][2] |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) (stoichiometric) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd) (catalytic) | The BHC process uses catalysts that can be recovered and reused, reducing waste.[1][5] |
| Byproducts | Large amounts of aluminum trichloride hydrate and other inorganic salts | Acetic acid (recoverable and reusable) | The Boots process generates significant waste that requires disposal, often in landfills.[1][5] |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in both the Boots and BHC processes.
Experimental Protocols
The following are representative experimental protocols for the key steps in both the Boots and BHC syntheses. These are intended to be illustrative and would require optimization for large-scale industrial production.
The Boots Process (A Representative 6-Step Synthesis)
-
Step 1: Friedel-Crafts Acylation of Isobutylbenzene. [3][6]
-
Objective: To produce 4'-isobutylacetophenone.
-
Procedure: Isobutylbenzene is reacted with acetic anhydride in the presence of a stoichiometric amount of anhydrous aluminum trichloride (AlCl₃) as a catalyst. The reaction is typically carried out in a suitable solvent such as dichloromethane or nitrobenzene. The reaction mixture is stirred at a controlled temperature, followed by quenching with acid and water. The organic layer is then separated, washed, and the solvent is removed to yield 4'-isobutylacetophenone.
-
-
Step 2: Darzens Reaction. [3][6]
-
Objective: Formation of an α,β-epoxy ester.
-
Procedure: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide or sodium amide. This reaction forms an α,β-epoxy ester (a glycidic ester).
-
-
Step 3: Hydrolysis and Decarboxylation. [1]
-
Objective: To produce an aldehyde.
-
Procedure: The α,β-epoxy ester is hydrolyzed using an aqueous acid or base, followed by acidification. The resulting glycidic acid is unstable and undergoes decarboxylation upon gentle heating to yield 2-(4-isobutylphenyl)propanal.
-
-
Step 4: Oxime Formation. [1]
-
Objective: Conversion of the aldehyde to an aldoxime.
-
Procedure: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, to form the corresponding aldoxime.
-
-
Step 5: Dehydration of the Oxime. [1]
-
Objective: To form the nitrile.
-
Procedure: The aldoxime is dehydrated to the corresponding nitrile using a dehydrating agent like acetic anhydride or thionyl chloride.
-
-
Step 6: Hydrolysis of the Nitrile. [1]
-
Objective: To produce ibuprofen.
-
Procedure: The nitrile is hydrolyzed to the carboxylic acid (ibuprofen) under acidic or basic conditions, typically by heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidic workup.
-
The BHC "Green" Process (A Representative 3-Step Synthesis)
-
Step 1: Friedel-Crafts Acylation with Hydrogen Fluoride. [3][7]
-
Objective: To produce 4'-isobutylacetophenone.
-
Procedure: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent. A key advantage of this step is that the HF can be recovered and reused with high efficiency. The reaction is carried out under pressure, and upon completion, the HF is removed by distillation.
-
-
Step 2: Catalytic Hydrogenation. [1][3]
-
Objective: To reduce the ketone to an alcohol.
-
Procedure: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol via catalytic hydrogenation. This is typically performed using hydrogen gas in the presence of a Raney nickel or palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol. The catalyst can be filtered and reused.
-
-
-
Objective: To form ibuprofen.
-
Procedure: The alcohol is carbonylated using carbon monoxide (CO) in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in an acidic medium. This step directly introduces the carboxylic acid moiety to form ibuprofen. The palladium catalyst can also be recovered and recycled.
-
Cost-Benefit Analysis Workflow
The selection of a synthetic pathway for industrial production involves a multifaceted cost-benefit analysis. The following diagram illustrates the logical workflow for such an analysis.
Key Considerations in the Analysis:
-
Cost Analysis: This includes the cost of raw materials, reagents, catalysts, solvents, energy consumption, waste disposal, and capital expenditure for equipment.
-
Benefit Analysis: This evaluates the overall yield, product purity, production time, and potential for recycling and reuse of materials.
-
Risk Assessment: This involves evaluating the safety of the chemical processes, the toxicity of reagents and byproducts, and the environmental impact of the entire lifecycle of the synthesis.
Conclusion
The BHC process for ibuprofen synthesis is a prime example of the successful implementation of green chemistry principles in industrial manufacturing.[4] While the initial Boots process was a landmark in medicinal chemistry, its drawbacks in terms of waste generation and low atom economy are significant.[4] The BHC process, with its streamlined three-step synthesis, use of recyclable catalysts, and dramatically improved yield and atom economy, offers substantial economic and environmental benefits.[3][4] For researchers and drug development professionals, the evolution of ibuprofen synthesis serves as a compelling case study in the continuous improvement of chemical manufacturing processes, driven by both economic incentives and a growing commitment to sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[2]
Disposal Procedures
The primary principle for the disposal of this compound is that it should not be discharged into the environment.[2] This chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a designated hazardous waste program.[3]
Step 1: Collection and Storage
-
Container: Collect the waste this compound in a suitable, properly labeled, and closed container.[2] Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[3][4] The label should include the full chemical name, "this compound," and the quantity of the waste.[3] Do not use abbreviations or chemical formulas.[3] Also, include the date of waste generation, the laboratory location (department and room number), and the name and contact information of the principal investigator.[3]
-
Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials such as strong oxidizing agents.[5][6]
Step 2: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] They will provide specific instructions and the necessary paperwork, such as a hazardous waste information form.[3]
Alternative Disposal Consideration: Neutralization (with caution)
For small quantities of acidic waste, neutralization is a potential option before disposal, but it must be performed with extreme caution and in accordance with institutional and local regulations.[1][7]
Experimental Protocol for Neutralization of Acidic Waste (General Guideline)
This is a general procedure and should be adapted based on the specific characteristics of the waste stream and in consultation with your EHS office.
-
Dilution: In a fume hood, slowly add the acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a common guideline).[1] Never add water to acid.
-
Neutralization: While continuously stirring the diluted acid, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[1] Be aware that this reaction can generate gas (carbon dioxide) and heat; therefore, the addition must be slow to control the reaction rate.[1]
-
pH Measurement: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH range is typically between 6.0 and 8.0, but you must verify this with your local wastewater regulations.[1]
-
Final Disposal of Neutralized Solution: Once the solution is neutralized and contains no other hazardous materials, it can typically be disposed of down the drain with a large amount of water (at least 20 parts water).[1] However, for any uncertainty, it is always safer to collect the neutralized solution in a labeled waste container for professional disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | [1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | [1] |
| Target pH Range for Neutralization | 6.0 - 8.0 (Verify with local regulations) | [1] |
| Post-Neutralization Flush | At least 20 parts water | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and GHS Classification:
According to safety data, this compound is classified as a hazardous substance.[1] It is known to cause skin irritation and serious eye irritation.[1]
| Hazard | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation[1] | |
| Eye Irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE):
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Protection Type | Specific Equipment | Standard |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing. | EN 166 or equivalent |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). Gloves must be inspected for integrity before each use. | EN 374 |
| Body Protection | A lab coat or a chemical-resistant suit should be worn. Long pants and closed-toe shoes are mandatory. | EN 14605 (for splashes), EN ISO 13982 (for dust) |
| Respiratory Protection | If dust or aerosols are generated and ventilation is inadequate, a full-face respirator with an appropriate filter should be used. | EN 14387 ABEK-P3 |
Operational and Handling Protocols:
Safe handling is paramount to minimize exposure and prevent accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing: When weighing or transferring the solid, avoid the formation of dust.[2] Use non-sparking tools to prevent ignition sources.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[2]
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Plan:
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
-
Clean: Clean the spill area thoroughly.
Disposal:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning.[2] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[2]
-
All disposal must be in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[2]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
